Product packaging for Potassium Iodide(Cat. No.:CAS No. 7681-11-0)

Potassium Iodide

Cat. No.: B001204
CAS No.: 7681-11-0
M. Wt: 166.0028 g/mol
InChI Key: NLKNQRATVPKPDG-UHFFFAOYSA-M
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Description

Potassium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
This compound is a metal iodide salt with a K(+) counterion. It is a scavenger of hydroxyl radicals. It has a role as a radical scavenger, an expectorant and a NMR chemical shift reference compound. It contains an iodide.
Saturated solution of this compound (SSKI) is used pharmaceutically for emergency use in patients experiencing acute symptoms of severe hyperthyroidism (also known as thyroid storm or thyrotoxic crisis). SSKI can also be used for radioiodine-contamination emergencies or in preparation of thyrotoxic patients for thyroidectomy.
This compound is a metal halide composed of potassium and iodide with thyroid protecting and expectorant properties. This compound can block absorption of radioactive iodine by the thyroid gland through flooding the thyroid with non-radioactive iodine and preventing intake of radioactive molecules, thereby protecting the thyroid from cancer causing radiation. In addition, this agent acts as an expectorant by increasing secretion of respiratory fluids resulting in decreased mucus viscosity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and is indicated for eye disease and anemia (phenotype) and has 6 investigational indications. This drug has a black box warning from the FDA.
An inorganic compound that is used as a source of iodine in thyrotoxic crisis and in the preparation of thyrotoxic patients for thyroidectomy. (From Dorland, 27th ed)

Structure

2D Structure

Chemical Structure Depiction
molecular formula IK<br>KI B001204 Potassium Iodide CAS No. 7681-11-0

Properties

IUPAC Name

potassium;iodide
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InChI

InChI=1S/HI.K/h1H;/q;+1/p-1
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InChI Key

NLKNQRATVPKPDG-UHFFFAOYSA-M
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Canonical SMILES

[K+].[I-]
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Molecular Formula

KI, IK
Record name POTASSIUM IODIDE
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DSSTOX Substance ID

DTXSID7034836
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Molecular Weight

166.0028 g/mol
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Physical Description

Potassium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Other Solid, Water-soluble, white solid; [CAMEO] Slightly deliquescent; [CHEMINFO]
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Boiling Point

Very high (USCG, 1999), 1323 °C
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Solubility

Slightly soluble in ethanol, 148 g/100 g water at 25 °C, 127.5 g sol in 100 cc water at 0 °C; 1.88 g sol in 100 cc alcohol at 25 °C; 1.31 g sol in 100 cc acetone at 25 °C; sol in ether, ammonia, 1 gram dissolves in 0.7 mL water, 0.5 mL boiling water; 51 mL absolute ethanol; 22 mL alcohol; 8 mL methanol; 75 mL acetone; 2 mL glycerol; about 2.5 mL glycol
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Density

3.13 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.12 g/cu cm
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Impurities

Impurities: sulfates and heavy metals, Typically less than 1 ppm H2O-OH in 99.9995% purity, ultradry grades
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Color/Form

Colorless or white, cubical crystals, white granules, or powder, HEXAHEDRAL CRYSTALS, EITHER TRANSPARENT OR SOMEWHAT OPAQUE

CAS No.

7681-11-0
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Melting Point

1258 °F (USCG, 1999), 681 °C
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Fundamental Chemical Research on Potassium Iodide

Advanced Synthesis Methodologies of Potassium Iodide

Research into the synthesis of this compound has led to the development of novel routes, green chemistry approaches, and optimization of industrial processes to produce high-purity grades for specialized applications.

A prevalent novel method for synthesizing this compound involves a two-step process starting with iodine and potassium hydroxide (B78521). youtube.com Initially, elemental iodine is reacted with a hot, concentrated solution of potassium hydroxide. youtube.comyoutube.com This reaction yields a mixture of both this compound (KI) and potassium iodate (B108269) (KIO₃). youtube.com

To convert the potassium iodate byproduct into the desired this compound, a reducing agent is introduced. Formic acid is a commonly used reagent for this reduction step. youtube.com After the reduction is complete, the pH of the solution is adjusted to be alkaline, typically around 9-10, to optimize conditions. The solution is then heated, filtered to remove any insoluble materials, and concentrated through evaporation to crystallize the this compound. youtube.compatsnap.com The final product is obtained after cooling, centrifugation, and drying. youtube.com

A detailed patent outlines a specific example for producing one ton of this compound using this methodology, demonstrating its scalability. patsnap.comgoogle.com

Interactive Data Table: Synthesis of this compound via Formic Acid Reduction A representative process for producing one metric ton of this compound.

StepPrecursor/ReagentQuantity (Tons)Process Details
1Iodine (crystalline flakes)0.765Add to a reaction vessel with distilled water and stir.
2Potassium Hydroxide Solution (1.3 rel. density)0.337Slowly add to the iodine solution until the reaction is complete (pH ~5-6), forming potassium iodate crystals. patsnap.comgoogle.com
3Formic Acid Solution0.277Slowly add to the mixture to reduce the potassium iodate. patsnap.com
4Potassium HydroxideAs neededAdd to adjust the pH to 9-10.
5Purification & Isolation-Heat, stand, filter, evaporate, crystallize, and centrifuge to obtain the final product. patsnap.com

This compound is increasingly recognized for its role in green chemistry, not only in its synthesis but also as a catalyst. calibrechem.com Modern synthetic approaches emphasize environmental benignity. For instance, a practical and efficient method for synthesizing cyclic carbonates from epoxides and CO₂ utilizes a this compound–tetraethylene glycol complex as a readily available and economical catalyst. acs.org This system operates under mild conditions, such as atmospheric pressure and low temperatures (40 °C), highlighting a green application. acs.org The terminal hydroxy groups of the tetraethylene glycol activate the epoxide substrate, while the iodide anion acts as the nucleophile, demonstrating an efficient catalytic cycle. acs.org The use of water as a solvent in many KI-related processes further aligns with green chemistry principles. youtube.com

The primary industrial method for producing this compound involves treating potassium hydroxide (KOH) with iodine. wikipedia.org For large-scale production, iron filings are sometimes used to react with iodine, creating ferric iodide, which is then heated with potassium carbonate solution to yield this compound. testbook.com

Optimization of the final product form is a key aspect of industrial production, particularly for pharmaceutical applications. The direct compression method is a preferred technique for manufacturing this compound tablets. nih.govnih.gov This process is advantageous as it avoids moisture and heat, reduces processing time, and requires less equipment. nih.gov Studies have focused on optimizing the tablet formulation by using a Design of Experiment (DoE) approach to determine the ideal mixture of excipients like microcrystalline cellulose, silicon dioxide, and magnesium stearate (B1226849) to ensure the final product meets quality standards for hardness, dissolution, and disintegration. nih.govresearchgate.net

For specific applications in fields like pharmaceuticals, analytics, and electronics, high-purity this compound is essential. nbinno.comimarcgroup.com The synthesis of high-purity KI often involves additional purification steps to remove trace impurities. In the formic acid reduction method, after the main reaction, the solution can be treated with potassium sulfide (B99878) to precipitate heavy metal sulfides and other impurities. google.com Subsequent filtration, evaporation, and crystallization yield a product with significantly reduced levels of contaminants like potassium iodate and formic acid, achieving purity levels where these impurities are less than 0.001%. google.com Such high-purity grades are required for use as analytical reagents and in the production of photographic emulsions and pharmaceuticals. nbinno.comimarcgroup.com

Elucidation of this compound Reaction Mechanisms

The chemical utility of this compound is largely defined by the reactivity of the iodide anion (I⁻), which functions as a potent nucleophile and a mild reducing agent.

The iodide anion is an excellent nucleophile, meaning it readily donates its electron pair to an electron-deficient center, initiating substitution or addition reactions. calibrechem.com This property is central to many of its applications in organic synthesis. wikipedia.org

The most prominent example of iodide's nucleophilic character is the Finkelstein reaction , a type of Sₙ2 (bimolecular nucleophilic substitution) reaction. byjus.comtestbook.com In this reaction, an alkyl chloride or bromide is converted into an alkyl iodide by treatment with a solution of sodium or this compound. byjus.comonlineorganicchemistrytutor.com The mechanism is a single, concerted step where the iodide ion attacks the carbon atom bearing the halogen from the "backside" (180° to the leaving group). youtube.commasterorganicchemistry.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center. byjus.comyoutube.com

The success of the classic Finkelstein reaction is driven by the choice of solvent, typically a polar aprotic solvent like acetone. byjus.comtestbook.com While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not and precipitates out of the solution. byjus.comyoutube.com This removal of a product shifts the reaction equilibrium to favor the formation of the alkyl iodide, in accordance with Le Châtelier's principle. onlineorganicchemistrytutor.com

The nucleophilicity of halide anions is highly dependent on the solvent, as shown in the table below.

Interactive Data Table: Halide Nucleophilicity by Solvent Type

Halide IonNucleophilicity in Polar Protic Solvents (e.g., Water, Ethanol)Nucleophilicity in Polar Aprotic Solvents (e.g., Acetone, DMF)Rationale
F⁻WeakestStrongestIn protic solvents, the small fluoride (B91410) ion is heavily solvated by hydrogen bonds, hindering its ability to act as a nucleophile. In aprotic solvents, this strong solvation is absent. youtube.com
Cl⁻WeakStrongFollows the trend based on solvation effects.
Br⁻StrongWeakFollows the trend based on solvation effects.
I⁻StrongestWeakestIn protic solvents, the large, polarizable iodide ion is less tightly solvated and thus a more effective nucleophile. In aprotic solvents, nucleophilicity correlates with basicity, making fluoride the strongest. youtube.com

Beyond direct substitution, the iodide anion can also act as a nucleophilic catalyst . wikipedia.org In this role, iodide reacts with a substrate to replace a leaving group (like chloride) with itself. Iodide is an excellent leaving group, so the subsequent Sₙ2 reaction with the primary nucleophile is much faster than the original reaction would have been. colorado.edu This catalytic approach is used to accelerate alkylation reactions. wikipedia.org

Redox Processes and Associated Mechanisms

The iodide ion (I⁻) from this compound is a mild reducing agent, making it susceptible to oxidation by various oxidizing agents. wikipedia.org This property is central to its utility in a wide range of redox reactions.

The reaction between iodide ions and hydrogen peroxide is a classic example of a redox process, frequently studied in chemical kinetics, notably in the "iodine clock" reaction. youtube.comacs.org In an acidic solution, hydrogen peroxide oxidizes iodide ions to iodine, which then reacts with excess iodide to form triiodide ions (I₃⁻). youtube.comrutgers.edu

This transformation is not elementary and involves intermediate steps. The decomposition of hydrogen peroxide in the presence of iodide ions can be described by a two-step mechanism where iodide acts as a catalyst: rutgers.edu

H₂O₂(aq) + I⁻(aq) → H₂O(l) + OI⁻(aq) (slow)

H₂O₂(aq) + OI⁻(aq) → H₂O(l) + O₂(g) + I⁻(aq) (fast)

The rate law for the oxidation of iodide by hydrogen peroxide in an acidic environment is often expressed as: Rate = k[I⁻]ⁿ[H₂O₂]ᵐ[H⁺]ᵖ cuny.edu Experimental determination shows that the reaction is typically first order with respect to both iodide and hydrogen peroxide. cuny.edu

This compound is an effective catalyst in several redox reactions, most notably the decomposition of hydrogen peroxide. rutgers.educolorado.edu In this reaction, the iodide ion is oxidized in an initial step and then regenerated in a subsequent step, fulfilling its role as a catalyst. rutgers.edu The cycle involves the oxidation of I⁻ to the hypoiodite (B1233010) ion (OI⁻), which then oxidizes a second molecule of hydrogen peroxide, regenerating the iodide ion. rutgers.edu

KI also participates in more complex catalytic systems. In transition metal-catalyzed reactions, it can act as a crucial additive or co-catalyst. calibrechem.com For instance, in copper-catalyzed domino halogen exchange/cyanation reactions, a catalytic amount of this compound can convert aryl bromides into more reactive aryl iodides in situ. nih.gov An I₂/KI system has been shown to promote oxidative C(sp³)–C(sp²) bond formation in the synthesis of certain heterocyclic compounds. nih.gov The catalytic mechanism of KI in the cycloaddition of CO₂ with epoxides has also been a subject of theoretical investigation. rsc.org

The electrochemical behavior of this compound is defined by the redox activity of the iodide ion. When an aqueous solution of this compound is electrolyzed, distinct reactions occur at the anode and cathode. wisc.eduwisc.eduwisc.edu

At the Anode (Oxidation): Iodide ions are oxidized. The process is complex and can involve multiple steps, depending on the conditions. Initially, iodide is oxidized to iodine (I₂). pku.edu.cnflinnsci.com2I⁻(aq) → I₂(aq) + 2e⁻ pku.edu.cn The iodine produced can then react with excess iodide ions in the solution to form the triiodide ion (I₃⁻). wikipedia.orgpku.edu.cnI₂(aq) + I⁻(aq) ⇌ I₃⁻(aq) pku.edu.cn At higher potentials, further oxidation to species like iodate (IO₃⁻) can occur. pku.edu.cn Studies using cyclic voltammetry on platinum or carbon electrodes have detailed these successive oxidation steps. pku.edu.cnmdpi.com The process is influenced by factors such as the electrode material, iodide concentration, and the presence of other ions. pku.edu.cnnih.govacs.org

At the Cathode (Reduction): In a neutral or acidic aqueous solution, water is reduced to hydrogen gas and hydroxide ions. wisc.eduwisc.eduwisc.edu2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) flinnsci.com The accumulation of hydroxide ions increases the pH at the cathode. wisc.eduwisc.edu

Table 1: Electrochemical Reactions in the Electrolysis of Aqueous KI

Electrode Process Half-Reaction Observed Products
Anode Oxidation 2I⁻(aq) → I₂(aq) + 2e⁻ Brown color of aqueous iodine (I₂), which may form a blue-black complex with starch. wisc.eduwisc.edu
Cathode Reduction 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) Bubbling of hydrogen gas; increased pH indicated by phenolphthalein. wisc.eduwisc.edu

Halogen Exchange Reactions

This compound is a key reagent in halogen exchange reactions, most famously in the Finkelstein reaction . youtube.combyjus.com This reaction converts alkyl chlorides or bromides into alkyl iodides. calibrechem.combyjus.comncert.nic.in The transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.comallaboutchemistry.netadichemistry.com

The general form of the reaction is: R-X + KI ⇌ R-I + KX (where X = Cl, Br) youtube.com

The reaction's success hinges on Le Chatelier's principle. It is typically carried out in anhydrous acetone, a solvent in which this compound is soluble, but the resulting potassium chloride (KCl) or potassium bromide (KBr) are not. byjus.comncert.nic.in The precipitation of the insoluble potassium halide salt from the reaction mixture drives the equilibrium to the right, favoring the formation of the alkyl iodide product in high yield. byjus.comyoutube.com The Finkelstein reaction is most effective for primary, benzylic, allylic, and α-carbonyl halides. byjus.comyoutube.com

Role as a Reaction Reagent vs. Catalyst in Organic Transformations

This compound exhibits dual functionality in organic synthesis, acting as both a stoichiometric reagent and a catalyst. wikipedia.orgcalibrechem.com

As a Reagent: In its role as a reagent, KI serves as a source of the iodide nucleophile, which is incorporated into the final product. wikipedia.orgpatsnap.com The Finkelstein reaction is a prime example where KI is used stoichiometrically to provide the iodide for the alkyl iodide product. calibrechem.comadichemistry.com Another significant application is in the Sandmeyer reaction, where KI is used to convert arenediazonium salts into aryl iodides. wikipedia.orgncert.nic.in Unlike the Sandmeyer reactions that produce aryl chlorides or bromides and require a copper(I) catalyst, the iodination can be achieved simply by treating the diazonium salt with an aqueous solution of this compound. ncert.nic.inechemi.comstackexchange.com

As a Catalyst: KI can act as a nucleophilic catalyst for the alkylation of alkyl chlorides and bromides. wikipedia.org It can also be used in catalytic amounts in certain transformations. For instance, in some copper-catalyzed reactions, KI is added as a co-catalyst (e.g., 20 mol%) to facilitate the in situ conversion of a less reactive starting material, like an aryl bromide, into a more reactive aryl iodide intermediate, which then proceeds through the main catalytic cycle. nih.gov It can also be part of a catalytic system with molecular iodine for promoting specific oxidative cyclizations. nih.gov

Kinetic and Thermodynamic Investigations of this compound Reactions

The kinetics of reactions involving this compound have been extensively studied, providing fundamental insights into reaction mechanisms, rate dependencies, and activation energies. tsijournals.com

The kinetics of the iodide-hydrogen peroxide reaction (the "iodine clock") are also well-documented. rutgers.eduyoutube.com The rate of this reaction is dependent on the concentrations of iodide, hydrogen peroxide, and hydrogen ions. cuny.educdnsciencepub.com A study of the molybdenum(VI)-catalyzed oxidation of iodide by hydrogen peroxide determined the activation energies for the uncatalyzed pathway (reaction of I⁻ with H₂O₂) and the acid-catalyzed pathway (reaction of I⁻ with H₃O₂⁺) to be 52 ± 1 kJ mol⁻¹ and 49 ± 1 kJ mol⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com The catalyzed pathway involving a molybdenum-peroxo species had a lower activation energy of 42 ± 3 kJ mol⁻¹. cdnsciencepub.comcdnsciencepub.com

Table 2: Selected Kinetic Data for Reactions Involving Iodide Ions

Reaction Rate Law Expression Activation Energy (Eₐ) Reference
I⁻/H₂O₂ (uncatalyzed) Rate = k₁[I⁻][H₂O₂] 52 ± 1 kJ/mol cdnsciencepub.comcdnsciencepub.com
I⁻/H₂O₂ (acid-catalyzed) Rate = k₂[I⁻][H₂O₂][H⁺] 49 ± 1 kJ/mol cdnsciencepub.comcdnsciencepub.com
I⁻/H₂O₂ (Mo(VI)-catalyzed) (complex dependency) 42 ± 3 kJ/mol cdnsciencepub.comcdnsciencepub.com
I⁻/S₂O₈²⁻ Rate = k[I⁻][S₂O₈²⁻] Varies with ionic strength tsijournals.comyoutube.com

Thermodynamic investigations underpin the understanding of reaction equilibria, such as in the Finkelstein reaction, where the relative lattice energies of the metal halide salts and their solubility in the chosen solvent determine the position of the equilibrium. youtube.comorganic-chemistry.org

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry provide powerful tools for understanding the fundamental properties of this compound (KI) at an atomic and molecular level. These methods allow for the investigation of electronic structures, molecular interactions, and dynamic behaviors that can be difficult to observe experimentally.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of this compound, from single molecules to complex clusters and crystalline forms.

Molecular Anions and Dipole-Bound Electronic States

High-level theoretical studies have been conducted on the molecular anions of this compound (KI⁻). Due to the large permanent dipole moment of the neutral KI molecule, its anion can support dipole-bound states (DBS), where an extra electron is held by the molecule's dipole field.

Recent research has identified three excited dipole-bound states for the KI⁻ anion. mdpi.com These include two σ-type DBSs and one π-type DBS. The calculations, performed using methods like the equation-of-motion electron-attachment coupled-cluster singles and doubles (EOM-EA-CCSD), provide electron binding energies (EBEs) that are in close agreement with experimental observations. mdpi.com The existence and properties of these states are critical for understanding electron attachment and detachment processes. mdpi.com

Table 1: Calculated and Experimental Electron Binding Energies (EBEs) for Dipole-Bound States of KI⁻
StateCalculated EBE (meV)Experimental EBE (meV)
σ-DBS13939.7(10)
π-DBS4.75.0(12)
σ-DBS21.8Not Observed
Cluster Structures and Stabilities of this compound

The geometry and stability of small, heterogeneous potassium-iodide clusters (KₙI, where n = 2–6) have been investigated using ab initio electronic structural methods combined with Knudsen cell mass spectrometry. scispace.comresearchgate.net These studies have successfully produced and detected clusters with more than two potassium atoms for the first time. scispace.com

The growth mechanism for these clusters is best described by the addition of a single potassium atom to a smaller neighboring cluster. scispace.comresearchgate.netosti.gov When examining their stability, a general trend of decreasing binding energies is observed as the cluster size increases. scispace.comresearchgate.netosti.gov However, closed-shell species exhibit slightly greater stability compared to open-shell species, leading to an alternation in dissociation energies. scispace.comosti.gov The ionization energies for these clusters, found to be in the range of 3.46–3.98 eV, classify them as "superalkali" clusters. researchgate.netosti.gov

Table 2: Comparison of Calculated Bond Lengths and Angles for K₂I Isomers
SpeciesMethodK-I Bond Length (Å)K-I-K Angle (°)
K₂I (most stable)DFT--
RCCSD(T)Shorter by 0.018 ÅLarger by 0.2°
K₂I⁺ (linear)DFT--
RCCSD(T)Shorter by 0.004 Å-

Note: Comparison is relative to the DFT calculated values. scispace.com

Electronic Band Structure of One-Dimensional Crystals and Composites

First-principles density functional theory (DFT) has been used to calculate the electronic structure of one-dimensional (1D) KI crystals formed within single-walled carbon nanotubes (SWNTs). aip.orgaps.orgresearchgate.net These KI@SWNT composites represent a unique, highly anisotropic system. aip.org

When KI is intercalated into a (10,10) SWNT, significant changes occur in the electronic structure. aip.org The composite remains metallic, similar to the empty (10,10) nanotube. aip.org Analysis of the band structure reveals that flat bands appearing around -1.0 eV are composed of Iodine 5p orbitals, while conduction bands between 1 and 2 eV have large contributions from Potassium 4s orbitals. aip.org A Mulliken population analysis indicates that a small amount of charge is transferred from the SWNT to the KI crystal. aps.orgresearchgate.net The structure of the encapsulated KI crystal is distorted compared to its bulk form; for instance, in a SWNT with a diameter of ~1.36 nm, the I-I plane spacing across the tube was found to be about 15% greater than in bulk KI. aps.org

Table 3: Inter-planar I-I Spacing in KI@SWNT Composite
DirectionExperimental Spacing (Å)Calculated Spacing (Å)Bulk (fcc) KI Spacing (Å)
Along tube axis3.46 ± 0.033.403.497
Across tube capillary3.98 ± 0.313.66-

Note: Data is for a 2x2 KI crystal within a SWNT of ~1.36 nm diameter. aps.orgresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of KI, particularly its interactions and structuring in solution.

Ion Distribution and Aggregation in Solution

MD simulations have been employed to investigate the behavior of this compound in aqueous solutions. mdpi.com These simulations show that as the concentration of KI increases, the K⁺ and I⁻ ions tend to aggregate in the water. mdpi.com This process involves the formation of ion pairs and larger clusters. mdpi.com An aggregate is defined when the distance between a K⁺ and an I⁻ ion is less than 5.05 Å, with no intervening water molecules. mdpi.com

The presence of foreign surfaces, such as graphene, can influence this aggregation. mdpi.com At a KI:H₂O ratio of 50:2100, the maximum aggregate size was observed to be five in the presence of a graphene sheet, compared to a maximum size of four in the pure KI solution. mdpi.com This suggests that solutes tend to accumulate at the graphene surface, which affects the nucleation pathways. mdpi.com

Heterogeneous Nucleation Mechanisms

Heterogeneous nucleation of this compound (KI), the formation of a new crystalline phase on a foreign surface, is a process of significant interest in materials science and atmospheric chemistry. soton.ac.uksrce.hr This process is generally favored over homogeneous nucleation (formation within a bulk liquid) as the foreign surface reduces the energy barrier required for crystal formation. soton.ac.uk Molecular dynamics (MD) simulations have provided detailed insights into the atomistic mechanisms of this phenomenon.

One such study investigated the heterogeneous nucleation of KI on a graphene surface in an aqueous solution. ubbcluj.roresearchgate.net It was observed that the presence of the graphene sheet facilitates the nucleation of KI by lowering the nucleation barrier compared to homogeneous nucleation in pure water. ubbcluj.ro The dissolved KI ions tend to accumulate and form aggregates at the graphene surface, a process driven by the tendency to maximize the hydrogen bonding of water molecules. ubbcluj.roresearchgate.net

A key finding from these simulations is that the nucleation of the KI crystal originates within these ion aggregates. ubbcluj.ro This suggests that the aggregate itself serves as the nucleation site. The size of the critical aggregate (the largest aggregate before nucleation occurs) was found to be significantly smaller in the presence of graphene. ubbcluj.ro

Table 1: Critical Aggregate Size for this compound Nucleation

Nucleation Type System Critical Aggregate Size (Number of Ions)
Homogeneous KI-H₂O 187
Heterogeneous Graphene-KI-H₂O 78

Data sourced from molecular dynamics simulations. ubbcluj.ro

The study further utilized order parameters to measure the nucleation process, confirming that nucleation is driven by the formation of KI crystal nuclei within the solution. ubbcluj.ro The geometric characteristics of the foreign surface are crucial in understanding and controlling the properties of the resulting crystalline material. researchgate.net The classical nucleation theory (CNT) often describes heterogeneous nucleation by incorporating a shape factor, which relates the free energy of heterogeneous nucleation to that of homogeneous nucleation through the contact angle of the nucleus on the surface. srce.hrubbcluj.ro

Modeling of Ionic Interactions in Complex Solvent Systems

The behavior of this compound in complex solvent systems is governed by a balance of ion-ion and ion-solvent interactions. These interactions can be modeled and experimentally probed through various techniques, such as conductivity and viscosity measurements, to understand the structure-modifying properties of the electrolyte. ubbcluj.ropublish.csiro.auresearchgate.net

In mixed solvent systems, such as vegetable oil and N,N-Dimethylformamide (DMF), the interactions are complex. ubbcluj.ropublish.csiro.au The electrical and molar conductivity of KI solutions in sunflower oil-DMF and corn oil-DMF mixtures have been studied across different temperatures and concentrations. ubbcluj.ro Generally, electrical conductivity increases with higher temperatures due to greater ion mobility and with higher KI concentrations due to an increased number of charge carriers. ubbcluj.ro However, increasing the concentration of the viscous oil decreases both electrical and molar conductivity by hindering ionic mobility and increasing ion-solvent interactions. ubbcluj.ro

The strength of these interactions can be quantified using parameters derived from the Debye-Hückel relation and the Jones-Dole equation. The Jones-Dole equation, η/η₀ = 1 + Ac¹/² + Bc, relates the relative viscosity (η/η₀) to the molar concentration (c), where 'A' is the Falkenhagen coefficient representing ion-ion interactions and 'B' is the Jones-Dole B-coefficient representing ion-solvent interactions. publish.csiro.auresearchgate.netwikipedia.org

Studies on KI in vegetable oil-DMF systems show that the ion-ion interaction coefficient (A) varies irregularly with temperature, while the ion-solvent interaction coefficient (B) increases with temperature. ubbcluj.ro This trend is characteristic of a "structure-breaking" electrolyte, meaning that KI disrupts the existing structure of the solvent. ubbcluj.roresearchgate.net

A similar structure-breaking effect was observed for KI in dimethylacetamide-water mixtures. publish.csiro.au The Jones-Dole B-coefficient for KI in these mixtures was found to pass through a minimum as the mole fraction of dimethylacetamide changed, indicating a maximum structure-breaking effect at that specific solvent composition. publish.csiro.au

Table 2: Jones-Dole Coefficients for this compound in a Water-Dimethylacetamide (dma) Mixture at 35°C

Mole Fraction of dma B-coefficient (dm³ mol⁻¹)
0.000 -0.052
0.050 -0.150
0.100 -0.090
0.150 -0.030
0.200 0.040
0.250 0.100

Data derived from viscosity measurements. publish.csiro.au

Thermodynamic modeling, such as measuring the enthalpy of solution, provides further insights. In water-formamide-dimethyl sulfoxide (B87167) mixtures, the solution enthalpies of KI were found to be negative relative to calculated values, suggesting preferential solvation of the electrolyte by formamide (B127407) and dimethyl sulfoxide molecules over water. iaea.org These studies collectively demonstrate that the nature of the solvent system significantly dictates the solvation and interaction dynamics of this compound ions. ubbcluj.ronih.gov

Advanced Characterization and Analytical Research of Potassium Iodide

Spectroscopic Studies of Potassium Iodide Systems

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of this compound in various environments. These methods provide insights into electronic transitions, vibrational modes, and the real-time evolution of chemical species during reactions.

Ultrafast Spectroscopy for Material Characterization

Ultrafast spectroscopy, employing picosecond or femtosecond laser pulses, is a powerful tool for investigating the primary events in photophysical and photochemical processes. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the technique is widely applied to understand the fundamental dynamics of alkali halide systems. These studies typically probe the rapid electronic and structural changes that occur following photoexcitation, offering insights into electron transfer, solvation dynamics, and the formation of transient species. The application of ultrafast spectroscopy to alkali halide clusters, for instance, can reveal the dynamics of excess electrons and the process of photofragmentation. wpmucdn.com

Operando Spectroscopy for Reaction Monitoring

Operando spectroscopy allows for the simultaneous measurement of a material's spectroscopic signature and its catalytic or reactive performance under actual working conditions. wikipedia.org This methodology has been effectively used to study systems involving this compound. For example, in an electrochemical advanced oxidation process (eAOP) reactor using this compound, operando X-ray absorption spectroscopy has been employed to identify the iodine species present during operation. chemrxiv.orgchemrxiv.org These studies revealed the presence of highly oxidized iodine species in the anodic chamber, providing crucial information about the reaction mechanism. chemrxiv.orgchemrxiv.org Similarly, operando potassium K-edge X-ray absorption spectroscopy has been used to investigate the chemical and structural nature of potassium compounds in catalytic soot oxidation, demonstrating changes in the coordination and structure of potassium species at different temperatures. rsc.org

Photoelectron Spectroscopy of Hydrated Clusters

Negative ion photoelectron spectroscopy is a valuable technique for studying the electronic structure of anionic clusters. Studies on hydrated this compound dimer anions, (KI)₂⁻(H₂O)n, have provided detailed information on the effects of hydration on their electronic properties. aip.orgresearchgate.net The photoelectron spectra of these clusters reveal the vertical detachment energies (VDEs), which correspond to the energy required to remove an electron from the anion without changing the geometry. The presence of water molecules was found to influence the VDEs, indicating the stabilization of the excess electron. Experimental results, combined with ab initio calculations, have shown the coexistence of different isomers for hydrated clusters. aip.orgresearchgate.net

Experimental Vertical Detachment Energies (VDEs) for (KI)₂⁻(H₂O)n Clusters. aip.org
ClusterPeakVDE (eV)
(KI)₂⁻X1.37
(KI)₂⁻(H₂O)X'0.93
X1.28
(KI)₂⁻(H₂O)₂X'0.72
X1.22

Infrared Spectroscopic Investigations

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is used to identify functional groups and study intermolecular interactions. The IR spectrum of pure this compound exhibits characteristic peaks, and these can shift upon interaction with other substances, indicating complex formation. researchgate.net For example, in a study of polyvinylpyrrolidone (B124986) (PVP) doped with this compound, the IR spectra showed that the characteristic peaks of both PVP and KI were present in the composite material, suggesting that both components retain their chemical identity. researchgate.net In another study involving L-asparagine monohydrate (LAM) crystals doped with this compound, slight shifts in the vibrational frequencies of the doped crystals compared to the pure LAM crystals were observed, suggesting the incorporation of iodide ions into the crystal lattice.

Characteristic IR Peaks of Pure this compound. researchgate.net
Wavenumber (cm⁻¹)Assignment
3435O-H stretching (adsorbed water)
1623H-O-H bending (adsorbed water)
1399-
1123-

Electrochemical Analysis of this compound

Electrochemical methods are crucial for understanding the redox behavior of this compound and its constituent ions.

Cyclic Voltammetry for Iodide Electrooxidation

Cyclic voltammetry is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. The electrooxidation of the iodide ion from this compound at a platinum electrode has been investigated in various media. researchgate.netmonash.edu In aqueous solutions, the process is known to be a single, chemically reversible, one-electron per iodide-ion oxidation. monash.edu The cyclic voltammogram of this compound typically shows an anodic peak corresponding to the oxidation of iodide and a cathodic peak for the reverse reaction. The potentials of these peaks provide information about the thermodynamics and kinetics of the electron transfer process. For instance, in a study using a glassy carbon electrode in a phosphate (B84403) buffer solution, the anodic and cathodic peak potentials for the electrooxidation of iodide were observed at 550 mV and 494 mV vs. Ag|AgCl|KClsat, respectively, at a scan rate of 10 mV s⁻¹. researchgate.net The process can be complicated by homogeneous chemical reactions, such as the formation of triiodide (I₃⁻). monash.edu

Cyclic Voltammetry Data for Iodide Electrooxidation.
ParameterValueConditionsReference
Anodic Peak Potential (Epa)550 mV0.2 mM KI in 0.1 M phosphate buffer (pH 5.00) at a glassy carbon electrode, scan rate 10 mV s⁻¹ researchgate.net
Cathodic Peak Potential (Epc)494 mV
Half-Wave Potential (E₁/₂)522 mV

Electrochemical Advanced Oxidation Processes (eAOP)

This compound is utilized in some electrochemical advanced oxidation processes (eAOPs) for water treatment. In these systems, an electrical current is passed through a solution containing this compound, often using materials like expanded graphite (B72142) as electrodes. This process generates highly reactive oxidizing species from the iodide ions.

One notable study detailed an eAOP reactor that demonstrated a high rate of inactivation of Escherichia coli in water. studykaki.comnih.gov This reactor, employing expanded graphite and a low concentration of this compound (10 ppm), achieved a 6-log reduction in viable E. coli cells with a short contact time and low current density. studykaki.comnih.gov Advanced spectroscopic analyses during the reactor's operation revealed the formation of iodine species with a higher effective oxidation state than periodate (IO₄⁻). researchgate.netsolvay.com The conditions within the anodic chambers of the reactor were found to be favorable for the creation of these highly oxidized iodine products, which are believed to be responsible for the enhanced disinfection efficiency. studykaki.comsolvay.com

Table 1: Performance of an eAOP Reactor Using this compound for E. coli Inactivation

Parameter Value Reference
This compound (KI) Concentration 10 ppm (0.06 mM) studykaki.comnih.gov
Current Density 0.12 mA/cm² nih.gov
Contact Time 5 minutes studykaki.comnih.gov

Studies on Electrolysis Products and Mechanisms

The electrolysis of an aqueous solution of this compound is a well-studied process that demonstrates fundamental electrochemical principles. When an electric current is passed through a KI solution, the dissolved salt dissociates into potassium (K⁺) and iodide (I⁻) ions. Water itself also partially dissociates into hydrogen (H⁺) and hydroxide (B78521) (OH⁻) ions. studykaki.compharmacyinfoline.com

At the anode (the positive electrode), oxidation occurs. Iodide ions (I⁻) are more easily oxidized than water, so they lose electrons to form molecular iodine (I₂). pharmacyinfoline.comaskfilo.com This is observable by the formation of a characteristic brown color in the solution near the anode. studykaki.compharmacyinfoline.com If a starch indicator is present, it will turn a deep blue-black color, confirming the presence of iodine. pharmacyinfoline.compharmacyinfoline.com

Anode Reaction (Oxidation): 2I⁻(aq) → I₂(aq) + 2e⁻ studykaki.com

At the cathode (the negative electrode), reduction takes place. Water molecules are more easily reduced than potassium ions (K⁺). pharmacyinfoline.com Therefore, water gains electrons, leading to the formation of hydrogen gas (H₂) and hydroxide ions (OH⁻). pharmacyinfoline.com The production of hydrogen gas can be seen as bubbles forming at the cathode, and the increase in hydroxide ions makes the solution around the cathode alkaline. studykaki.com This change in pH can be detected by an indicator like phenolphthalein, which turns pink in basic conditions. pharmacyinfoline.compharmacyinfoline.com

Cathode Reaction (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) studykaki.com

Electrolyte Engineering with this compound

This compound is also engineered into electrolytes for various energy storage and conversion devices, such as dye-sensitized solar cells (DSSCs) and supercapacitors.

Table 2: Effect of this compound Concentration on DSSC Performance

KI Concentration (mol/L) Short-Circuit Current Density (Jsc) (mA/cm²) Open-Circuit Voltage (Voc) (mV) Conversion Efficiency (η) (%) Reference
0.1 0.16 ~570 0.04 echemi.comresearchgate.net
0.3 0.30 ~570 0.09 echemi.comresearchgate.net

This compound has also been used to formulate deep eutectic solvents (DESs) for supercapacitor applications. A study constructed an efficient DES system using KI and ethylene glycol (EG). youtube.com This electrolyte exhibited good electrochemical performance, with a DES having a KI to EG molar ratio of 1:7 showing the highest conductivity (1.22 mS cm⁻¹) and lowest viscosity. youtube.com The supercapacitor using this electrolyte achieved a maximum specific capacitance of 217 F g⁻¹ and an energy density of 18.42 Wh kg⁻¹. The redox reaction of this compound contributed to the pseudocapacitance of the device. youtube.com

Analytical Method Development Utilizing this compound

Iodometry and Titration Methods

This compound is a cornerstone reagent in the analytical technique known as iodometry. This method is a type of redox titration used to determine the concentration of oxidizing agents. pharmacyinfoline.comwikipedia.org The fundamental principle involves adding an excess of this compound to a solution containing the analyte (the oxidizing agent). pharmacyinfoline.com The oxidizing agent reacts with the iodide ions (I⁻), oxidizing them to molecular iodine (I₂). pharmacyinfoline.comwikipedia.org

The amount of iodine liberated is directly proportional to the amount of the oxidizing agent initially present. This liberated iodine is then titrated using a standard solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃). pharmacyinfoline.compharmacyinfoline.com

Reaction with Oxidizing Agent: Oxidizing Agent + 2I⁻ → Reduced Agent + I₂

Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A starch solution is typically used as an indicator. pharmacyinfoline.comwikipedia.org Starch forms a deep blue-black complex with iodine. pharmacyinfoline.com During the titration with sodium thiosulfate, the blue color disappears at the endpoint, which occurs when all the liberated iodine has been reduced back to iodide ions. pharmacyinfoline.com

Potassium iodate (B108269) (KIO₃), a strong oxidizing agent, is also used in redox titrations. pharmacyinfoline.comslideshare.net It can be used to determine the concentration of reducing agents. pharmacyinfoline.com In these titrations, a standard solution of potassium iodate reacts with the reducing agent. In some procedures, the KIO₃ reacts with excess this compound in an acidic solution to generate a precise amount of iodine, which is then used for titration. ubc.ca

Determination of Hydrogen Peroxide Levels

This compound is widely used for the quantitative determination of hydrogen peroxide (H₂O₂). The reaction between H₂O₂ and KI in an acidic medium forms the basis of these analytical methods. Hydrogen peroxide oxidizes iodide ions to molecular iodine. researchgate.netusptechnologies.com

Reaction: H₂O₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O usptechnologies.com

One common method is iodometric titration. An excess of this compound is added to the hydrogen peroxide sample in the presence of an acid and sometimes a catalyst like ammonium (B1175870) molybdate (B1676688). solvay.comusptechnologies.com The liberated iodine, which imparts a brown color to the solution, is then titrated with a standardized sodium thiosulfate solution until the color fades to a pale yellow. researchgate.netsolvay.com A starch indicator is then added, turning the solution blue, and the titration is continued until the blue color disappears, marking the endpoint. researchgate.netsolvay.com

Spectrophotometric methods have also been developed. One such method is based on the peroxidase-catalyzed oxidation of this compound by hydrogen peroxide, which generates the triiodide ion (I₃⁻). nih.gov The absorbance of the stable yellow-colored I₃⁻ is measured at a specific wavelength (e.g., 350 nm or 400 nm), which shows a good linear relationship with the concentration of hydrogen peroxide. nih.gov This method has been shown to be rapid and sensitive, with detection limits in the micromolar range. nih.gov

Detection and Quantification of Oxidizing Agents

This compound serves as a common and effective reagent for both the qualitative detection and quantitative analysis of oxidizing agents.

For a simple qualitative test, a few drops of an aqueous this compound solution are added to the sample solution. studykaki.com If an oxidizing agent is present, it will oxidize the colorless iodide ions (I⁻) to molecular iodine (I₂), resulting in a distinct color change. studykaki.comaskfilo.com The solution will typically turn yellow or brown, and if starch is added, a dark blue or black color will appear, providing a clear visual confirmation of the presence of an oxidizing agent. askfilo.comyoutube.com

Quantitatively, the principle of oxidizing iodide to iodine is the foundation of iodometric titrations, as detailed in section 2.3.1. By reacting an unknown oxidizing agent with an excess of this compound and then titrating the liberated iodine with a standard sodium thiosulfate solution, the concentration of the original oxidizing agent can be accurately determined. pharmacyinfoline.comslideshare.net This method is versatile and has been applied to the analysis of various oxidizing agents, including active chlorine in water samples, copper sulfate, and potassium dichromate. slideshare.netwikipedia.org

Chromatographic Applications (e.g., Size Exclusion Chromatography for Iodide)

Size exclusion chromatography (SEC) has been established as a viable method for the determination of iodide in various sample matrices. nih.gov This technique separates molecules based on their size in solution. In a novel approach for iodide analysis, iodide is first converted to iodine, which then forms a complex with starch. This larger iodine-starch complex can then be effectively separated from the sample matrix using a size exclusion column. nih.gov

One specific method utilized a Shim-pack DIOL-150 (250 x 7.9 mm) size exclusion column. nih.gov The separation was achieved using a mobile phase consisting of a methanol-0.01 mol l-1 aqueous phosphoric acid solution (10:90, v/v) at a flow rate of 1.2 ml min-1. nih.gov Detection of the iodine-starch complex was performed using UV detection at a wavelength of 224 nm. nih.gov This method demonstrated high sensitivity and good precision, with a linear calibration graph for iodide concentrations ranging from 1.0 ng ml-1 to 100.0 ng ml-1 and a detection limit of 0.2 ng ml-1. nih.gov The successful application of this method for determining iodide in complex samples like seawater and urine highlights its robustness, with recovery rates between 92% and 103% and a relative standard deviation of 1.5% to 3.7%. nih.gov

In a different application, sodium iodide has been used as a mobile-phase component in SEC to improve the analysis of monoclonal antibodies and antibody-drug conjugates. nih.gov This approach helps to reduce secondary interactions between the protein samples and the stationary phase, leading to improved column efficiency. nih.gov While not a direct analysis of iodide, this demonstrates the utility of iodide compounds in optimizing chromatographic separations.

ParameterValue
Chromatography Type Size Exclusion Chromatography (SEC)
Analyte Iodide (as Iodine-Starch Complex)
Column Shim-pack DIOL-150 (250 x 7.9 mm)
Mobile Phase Methanol-0.01 mol l-1 aqueous phosphoric acid (10:90, v/v)
Flow Rate 1.2 ml min-1
Detection UV at 224 nm
Linear Range 1.0 ng ml-1 to 100.0 ng ml-1
Detection Limit 0.2 ng ml-1
Recovery 92% to 103%
Relative Standard Deviation 1.5% to 3.7%

Novel Sensor Development for Iodide Detection

The development of novel sensors for the sensitive and selective detection of iodide is an active area of research, driven by the importance of monitoring iodide levels in various environmental and biological systems. matilda.science Recent advancements have focused on nanomaterial-based and fluorescent sensors, offering enhanced performance compared to traditional methods.

One innovative approach involves a "turn-on" fluorescence sensor utilizing a graphene quantum dots/Ag (GQDs/Ag) nanocomposite. jst.go.jp This sensor operates on the principle of fluorescence enhancement resulting from the specific interaction between iodide ions and silver nanoparticles on the surface of the graphene quantum dots. jst.go.jp Another novel sensor employs DNA-templated gold/silver nanoclusters (DNA-Au/Ag NCs) for both fluorometric and colorimetric detection of iodide. matilda.science The addition of iodide ions to this system leads to a noticeable fluorescence quenching and a color change from colorless to purple-red, allowing for visual detection. matilda.science This sensor exhibits a good linear range for iodide concentrations from 0 to 10 μmol/L. matilda.science

A different class of fluorescent sensors is based on luminophores with aggregation-induced emission (AIE) characteristics. For instance, a D-A (donor-acceptor) type luminophore, TPA-CDP, was designed using triphenylamine as the electron donor and a 1,3-diaryl pyrazole with cyano groups as the electron acceptor and recognition group. nih.govmdpi.com This sensor demonstrates effective fluorescence quenching in the presence of iodide with a low determination limit of 4.43 μM. nih.govmdpi.com

Potentiometric solid-state sensors represent another promising direction. A simple and highly selective sensor was fabricated based on a thin film of silver-tin oxide on a silver substrate. tandfonline.com This sensor showed a linear response to iodide concentrations ranging from 1.0 × 10⁻⁶ to 1.8 × 10⁻² M. tandfonline.com The sensor's performance, in terms of its Nernstian response, was found to be pH-dependent, with slopes ranging from 57.1 mV/decade to 64.8 mV/decade. tandfonline.com

Sensor TypePrincipleKey FeaturesDetection Limit
Fluorescence Sensor Turn-on fluorescence of Graphene Quantum Dots/Ag NanocompositeHigh selectivity and sensitivityNot specified
Fluorometric and Colorimetric Sensor Fluorescence quenching of DNA-templated Gold/Silver NanoclustersDual detection modes, good linear range (0-10μmol/L)Not specified
Fluorescence Sensor Fluorescence quenching of a D-A type luminophore with AIE behaviorHigh sensitivity and selectivity4.43 μM
Potentiometric Solid-State Sensor Potentiometric response of a silver-tin oxide filmWide linear range (1.0 × 10⁻⁶ to 1.8 × 10⁻² M), pH-dependent slopeNot specified

Potassium Iodide in Materials Science and Engineering

Perovskite Solar Cells and Light-Emitting Diodes (LEDs)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), potassium iodide is utilized as a strategic additive to improve device performance and stability. Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for high-efficiency solar energy conversion.

The incorporation of this compound as an additive in perovskite precursor solutions has been shown to be an effective method for enhancing the power conversion efficiency (PCE) and operational stability of solar cells. rsc.orgbohrium.com Research on quasi-two-dimensional (2D) perovskites demonstrated that introducing KI increased the PCE from an initial 13.91% to 16.82%. bohrium.com Furthermore, devices modified with potassium ions exhibited superior environmental stability, retaining 95% of their original efficiency after 720 hours in ambient air, a significant improvement over the 53% retention for unmodified devices. bohrium.com

In another study involving all-inorganic Cesium Lead Bromide (CsPbBr₃) PSCs, the addition of KI to the precursor solution led to a device with a PCE of 10.06% and a high open-circuit voltage (Voc) of 1.60 V. bohrium.com These KI-doped cells maintained over 90% of their initial PCE after 30 days of aging. bohrium.com

However, the effect of KI can be highly dependent on the specific perovskite composition and the device architecture, particularly the electron transport layer (ETL) used. rsc.orgresearchgate.net For instance, in studies on triple-cation mixed-halide perovskites, the addition of KI had a negative impact on performance in devices using a Tin Oxide (SnO₂) ETL. rsc.org Conversely, for devices with a Titanium Dioxide (TiO₂) ETL, a 10% KI concentration resulted in improved efficiency. rsc.org At concentrations above 5 mol%, KI can lead to the formation of an undesirable, non-perovskite potassium bromide (KBr) phase. rsc.orgresearchgate.net

Table 1: Performance of Perovskite Solar Cells with and without this compound (KI) Additive

Perovskite TypeKI ConcentrationInitial Power Conversion Efficiency (PCE)PCE with KIStability with KISource(s)
Quasi-2D (BA)₂(MA)₃Pb₄I₁₃16% (mole ratio)13.91%16.82%95% of initial PCE after 720 hours bohrium.com
All-Inorganic CsPbBr₃Not specifiedLower than hybrid PSCs10.06%>90% of initial PCE after 30 days bohrium.com
Triple-Cation (with TiO₂ ETL)10%Not specifiedImproved EfficiencyDetrimental effect on operational stability rsc.org
Triple-Cation (with SnO₂ ETL)>0%N/AReduced PCEDetrimental effect on operational stability rsc.org

A primary reason for the performance enhancement attributed to this compound is its role in defect passivation. rsc.orgmdpi.com Perovskite films, being ionic crystals, often contain point defects such as ion vacancies, which can act as non-radiative recombination centers, limiting device efficiency. mdpi.comaip.org

Additive engineering with KI introduces functional additives into the perovskite precursor to passivate these uncoordinated ion defects. bohrium.com The passivation mechanism involves several processes. It has been shown that potassium ions (K⁺) can combine with uncoordinated halide ions to passivate vacancy defects at the A-site of the perovskite crystal structure. mdpi.com Additionally, excess K⁺ ions can accumulate at the grain boundaries, which helps to inhibit the migration of other ions within the material. mdpi.com In mixed-halide perovskites, KI preferentially interacts with bromide ions. rsc.orgresearchgate.net Research has also indicated that the Lewis base group C=O can interact with uncoordinated Pb²⁺, while the K⁺ counterion occupies interstitial sites, inhibiting the formation of iodide Frenkel defects and iodide ion migration. nih.gov This synergistic effect leads to reduced non-radiative recombination losses and suppressed voltage hysteresis. nih.gov

The potassium cations (K⁺) from the iodide additive also have a direct impact on the morphology and crystal structure of the perovskite film. The introduction of K⁺ ions can lead to a more compact perovskite film with a reduced number of grain boundaries. bohrium.com This improved film quality is crucial for efficient charge transport and reduced recombination.

Energy Storage Applications

This compound is also a material of interest in the development of advanced energy storage devices, including potassium-ion batteries and supercapacitors, due to its favorable electrochemical properties.

Potassium-ion batteries (KIBs) are considered a promising alternative to lithium-ion batteries due to the low cost and natural abundance of potassium. researchgate.net In this context, this compound has been proposed as a low-cost, conversion-type cathode material. researchgate.net Unlike traditional intercalation-type cathodes, which host potassium ions within a rigid framework, KI operates through a dissolution-precipitation reaction process. researchgate.net

The electrochemical process involves the reversible conversion between iodine and this compound (I₂/KI). daneshyari.com Specifically, the depotassiation and potassiation of KI proceeds via a highly soluble potassium triiodide (KI₃) intermediate. researchgate.net While this mechanism can lead to a shuttle effect and capacity decay, it enables a high theoretical energy density. researchgate.netdaneshyari.com A full cell using a 2D KI/rGO (reduced graphene oxide) composite as the cathode and graphite (B72142) as the anode demonstrated a lifespan of over 150 cycles. researchgate.net

Table 2: Electrochemical Performance of this compound (KI) as a Cathode Material in K-Ion Batteries

ParameterValueNotesSource(s)
Material TypeConversion-type cathodeBased on I₂/KI₃ and KI₃/KI reactions researchgate.netdaneshyari.com
Theoretical Energy Density722.2 Wh kg⁻¹Higher than many other reported KIB cathode materials researchgate.net
Full-Cell Lifespan>150 cyclesWith 2D KI/rGO cathode and graphite anode researchgate.net
Capacity Retention57.5%After 150 cycles in a full-cell configuration researchgate.net

In supercapacitors, which store energy via electrostatic charge accumulation at the electrode-electrolyte interface, the addition of this compound to the electrolyte can significantly boost performance. KI acts as a redox-active additive, introducing Faradaic (redox) reactions that provide additional charge storage capacity beyond the electrical double-layer capacitance. mdpi.comresearchgate.net

The introduction of KI into an aqueous electrolyte like sulfuric acid (H₂SO₄) has been shown to increase the specific capacitance from 159 F g⁻¹ to 200 F g⁻¹. researchgate.net In non-aqueous electrolytes, KI additives have enabled systems to reach a high specific capacitance of 829 F g⁻¹ and an energy density of 77.5 Wh kg⁻¹. mdpi.com Similarly, incorporating KI into a polymer-gel electrolyte resulted in a three-fold enhancement in capacitance. mdpi.com When used in a gel electrolyte with polyvinyl alcohol and potassium hydroxide (B78521), KI improved the specific capacitance by approximately 73%, reaching 209.48 F/g. sciengine.com These improvements are attributed to the reversible redox reactions of the iodide/iodine couple (I⁻/I₃⁻), which adds pseudocapacitance to the system. mdpi.comnih.gov

Table 3: Performance Enhancement of Supercapacitors with this compound (KI) Additive

Electrolyte SystemKI ConcentrationSpecific Capacitance (without KI)Specific Capacitance (with KI)Energy Density (with KI)Source(s)
Aqueous H₂SO₄0.05 M159 F g⁻¹200 F g⁻¹Not Reported researchgate.net
Non-aqueous (LiClO₄/PC)0.1 MNot Reported829 F g⁻¹77.5 Wh kg⁻¹ mdpi.com
Polymer Gel (PVA-KOH)Not specified~121 F g⁻¹209.48 F g⁻¹Not Reported sciengine.com

Polymer Additives and Degradation Inhibition

Antioxidant Properties in Polyamides

This compound (KI) is a significant additive in the polymer industry, particularly for its role as a heat stabilizer in polyamides, such as Polyamide 6 (PA6) and Polyamide 6,6 (PA6,6). Its primary function is to inhibit the thermal-oxidative degradation that occurs when these materials are exposed to high temperatures, a common condition in applications like automotive under-the-hood components.

The stabilization mechanism of this compound is based on its ability to prevent the auto-oxidation chain reaction. During thermal exposure, hydroperoxide groups (–OOH) form on the polymer chains. These groups are unstable and can decompose into highly reactive free radicals, which then propagate the degradation process by attacking the polymer backbone, leading to chain scission and a loss of mechanical properties. The iodide ion (I⁻) from this compound acts as a potent reducing agent, effectively decomposing these hydroperoxides into non-radical, stable products, thereby interrupting the degradation cycle.

Studies on the thermal-oxidative stability of polyamide 6,6 have confirmed the protective effects of this compound. When combined with various transition metal chlorides, KI was shown to increase stabilization, attributed to its participation in the non-radical decomposition of peroxides. researchgate.net The presence of KI in conjunction with copper chloride, for instance, leads to a significant retention of tensile properties and ductility after prolonged heat aging compared to the unstabilized polymer. researchgate.net

The concentration of these stabilizers is typically low, with the total additive package often ranging from 0.1 to 3 weight percent of the total polyamide composition. google.com A common commercial formulation involves a blend of this compound, cuprous iodide, and a carrier material like aluminum stearate (B1226849), often in a 7:1:1 weight ratio. google.com The particle size and purity of the this compound are optimized for polymer compounding to ensure uniform dispersion and to maintain the whiteness of the final product. williamblythe.com

Table 1: Composition of a Commercial Heat Stabilizer for Polyamides

Component Weight Ratio Purpose Source(s)
This compound 7 Primary Heat Stabilizer (Reducing Agent) google.com
Cuprous Iodide 1 Synergist (Catalyst) google.com

Advanced Water Treatment Technologies

Electrochemical Advanced Oxidation Processes for Disinfection

This compound plays a crucial role in innovative water treatment methods, specifically in electrochemical advanced oxidation processes (eAOPs) designed for disinfection. These systems utilize electricity to generate powerful oxidizing agents in-situ from benign precursors, offering a potent alternative to traditional chemical disinfection. In this context, this compound serves as the iodide source to produce highly reactive iodine species that are exceptionally effective at inactivating a broad range of microorganisms.

An eAOP reactor can employ materials like expanded graphite for the electrodes. When an electrical current is applied to water containing a low concentration of this compound, the iodide ions (I⁻) are oxidized at the anode. researchgate.net This process generates various reactive iodine species, including molecular iodine (I₂), hypoiodous acid (HOI), and potentially more highly oxidized forms. researchgate.net These species are strong disinfectants that interfere with critical cellular functions in bacteria, viruses, and other pathogens, leading to rapid inactivation. google.com For example, iodine can oxidize or iodinate essential components like proteins, DNA nucleotides, and fatty acids within the microbial cells, resulting in cell death. google.com

Research has highlighted the high efficacy of this technology. One study demonstrated that an eAOP reactor using this compound achieved a 6-log reduction (99.9999%) in viable E. coli cells with a low KI concentration of just 10 ppm, a low current density, and a short contact time of five minutes. researchgate.net A key advantage of some eAOP designs is the inclusion of a cathodic chamber that subsequently reduces the generated oxidizing agents back to iodide ions, which minimizes the release of active disinfectants and potentially harmful disinfection by-products (DBPs) into the treated water. google.comnih.gov

While the use of iodide for disinfection can lead to the formation of iodinated disinfection by-products (I-DBPs), which are known to be more toxic than their chlorinated counterparts, studies on these advanced systems show promising results. nih.gov Analysis of water treated by an iodide-based eAOP revealed that while some I-DBPs like iodoform (B1672029) were formed, their concentrations were low and comparable to levels found in conventionally disinfected drinking water and wastewater. nih.gov

Table 2: Performance of an Iodide-Based eAOP for E. coli Disinfection

Parameter Value Source(s)
Organism E. coli researchgate.net
This compound (KI) Concentration 10 ppm researchgate.net
Log Reduction in Viable Cells 6 researchgate.net
Contact Time 5 minutes researchgate.net

Triiodide Resin Synthesis for Antimicrobial Applications

This compound is a fundamental chemical in the synthesis of triiodide resins, which are potent antimicrobial materials used for water disinfection. These resins function as contact-based disinfectants, where the active antimicrobial agent, the triiodide ion (I₃⁻), is bound to a solid polymer matrix, typically a strong basic anion exchange resin.

The traditional method for preparing these resins involves reacting crystalline iodine (I₂) with an aqueous solution of this compound. The KI serves to dissolve the poorly water-soluble iodine by forming the water-soluble triiodide ion in solution, as shown in the reaction:

I₂(s) + I⁻(aq) ⇌ I₃⁻(aq)

This triiodide solution is then passed through a column containing the anion exchange resin. The resin, which has positively charged functional groups, captures the negatively charged triiodide ions, immobilizing them onto the polymer support.

However, handling solid iodine can be difficult due to its volatility and low solubility. williamblythe.com Recent research has focused on developing methods to produce triiodide resins without using crystalline I₂. One such innovative method involves the oxidation of this compound using peracetic acid. williamblythe.com In this process, a chemical reaction between a peracetic acid solution and a this compound solution generates the necessary iodine (I₂) and triiodide (I₃⁻) ions directly in the solution, which are then combined with the anion exchange resin to produce the final triiodide resin (TR). williamblythe.comslideshare.net

The antimicrobial action of the TR occurs when contaminated water passes through it. The triiodide ions kill microorganisms like Escherichia coli and Salmonella by inactivating proteins in their cell walls. williamblythe.com The dead bacteria then pass through the column without adhering to the resin, allowing for continuous disinfection. williamblythe.com Studies have demonstrated the effectiveness of these resins in sterilizing wastewater. For example, anaerobically treated livestock wastewater was successfully sterilized after three passes through a TR column prepared by oxidizing a 100 mM KI solution. williamblythe.com

Optical and Electronic Materials

Light Polarization Filters

This compound is an indispensable component in the production of one of the most common types of optical polarizers: the iodine-type polarizing film. These filters are ubiquitous in liquid crystal displays (LCDs), sunglasses, and scientific optical instruments. The polarizer functions by selectively absorbing light that oscillates in a specific plane while transmitting light that oscillates in the perpendicular plane.

The manufacturing process typically begins with a film of polyvinyl alcohol (PVA). This film is stretched in one direction to align its long polymer chains. The stretched film is then immersed in a dyeing solution containing iodine and this compound. nih.gov While iodine is the active dichroic material, it has very low solubility in water. This compound is added to the dyeing solution to act as a solubilizing aid. It reacts with iodine to form polyiodide ions, such as triiodide (I₃⁻) and pentaiodide (I₅⁻), which are soluble and can readily diffuse into the PVA matrix. nih.govmdpi.com

I₃⁻ + I₂ ⇌ I₅⁻

Once inside the PVA film, these linear polyiodide ions align themselves along the oriented PVA chains. This alignment is critical for the polarizing effect. The aligned polyiodide chains are strong absorbers of light polarized parallel to their length and are transparent to light polarized perpendicularly.

Following the dyeing step, the film is often treated with a boric acid solution, which may also contain this compound. nih.gov This step serves to cross-link the PVA chains and further stabilize the polyiodide complexes within the film, enhancing the durability and heat resistance of the polarizer. acs.org The concentration of this compound in the various treatment baths (dyeing, stretching, and correcting tanks) is a critical process parameter that influences the final optical properties of the polarizer, such as its transmittance and degree of polarization. nih.govmdpi.com For instance, adjusting the KI concentration in a correcting tank can shift the chemical equilibrium between different polyiodide ions (e.g., I₅⁻ and I₃⁻), which absorb light at different wavelengths, thereby fine-tuning the color and performance of the polarizing film. mdpi.com

Table 3: Typical Ranges of this compound Concentration in Polarizer Manufacturing

Process Step KI Concentration (% by weight) Purpose Source(s)
Iodine Dyeing Solution 0.01 - 10% Solubilize iodine, form polyiodide ions nih.gov
Aqueous Boric Acid Solution (Cross-linking) 0.1 - 15% Stabilize polyiodide complexes nih.govacs.org

Composites with Single-Walled Carbon Nanotubes

The integration of this compound (KI) into single-walled carbon nanotubes (SWCNTs) represents a significant area of research in materials science, leading to the formation of novel one-dimensional (1D) composite materials with tunable electronic and structural properties. When encapsulated within SWCNTs, this compound self-assembles into crystalline nanowires, fundamentally altering the characteristics of the host nanotube.

Theoretical and experimental studies have demonstrated that filling SWCNTs with diameters of approximately 1.36 nm results in the formation of a 2x2 KI crystal structure inside the nanotube capillary. aps.org The lattice spacing of these encapsulated crystals exhibits notable changes compared to bulk KI. For instance, the spacing along the tube axis was measured to be 3.46 ± 0.03 Å, which is very close to the 3.497 Å spacing between the <002> planes in bulk face-centered cubic (fcc) KI. aps.org However, the iodine-iodine (I-I) plane spacing across the nanotube was found to be around 3.98 ± 0.31 Å, an expansion of about 15% compared to the bulk material. aps.org

First-principles density functional theory (DFT) calculations have been instrumental in understanding the molecular and electronic structures of these composites. aps.orgaip.org These calculations show that the intercalation of KI into SWCNTs is an exothermic process, with the energy released upon insertion becoming greater as the diameter of the confining nanotube decreases. researchgate.net This dependency is linked to the charge transfer between the nanotube and the encapsulated KI crystal. A small amount of charge transfer occurs from the SWCNT to the KI crystal, and the magnitude of this transfer is dependent on the nanotube's diameter. aps.orgresearchgate.net In the case of a KI@(10,10) composite, a complex charge transfer process was observed where electronic densities were reduced in both the SWCNT and the KI crystal, while increasing in the interstitial region between them. aps.org Another study on a KI intercalated (10,10) nanotube suggested that one out of every four potassium 4s electrons transfers to the tube wall, while the other three move to iodine 5p orbitals. aip.org

The interaction between the KI nanowires and the nanotube walls is primarily of the van der Waals type, which excludes the possibility of chemical functionalization between the two components. aps.org This is supported by Raman spectroscopy measurements, which detect new low-frequency Raman lines corresponding to the vibrations of the encapsulated KI crystals. aps.org The electronic structure of the SWCNT is significantly modified upon intercalation, although both the pure (10,10) SWNT and the KI@(10,10) composite exhibit metallic character. aip.org

Table 1: Research Findings on KI@SWCNT Composites

ParameterObservationSource(s)
Encapsulated Structure Formation of 1D and 2x2 crystalline KI nanowires inside SWCNTs. aps.orgaps.org
Lattice Spacing (along axis) Measured at 3.46 ± 0.03 Å, similar to bulk KI (3.497 Å). aps.org
Lattice Spacing (across axis) Measured at 3.98 ± 0.31 Å, a ~15% increase from bulk KI. aps.org
Intercalation Energy Becomes increasingly exothermic as nanotube diameter decreases. researchgate.net
Charge Transfer Small charge transfer occurs from the SWCNT to the KI crystal, dependent on nanotube diameter and chirality. aps.orgresearchgate.netaps.org
Electronic Properties Significant changes in the electronic structure of the nanotube upon intercalation; KI@(10,10) remains metallic. aip.org
Nanowire-SWCNT Interaction Determined to be of van der Waals origin. aps.org

Catalysis in Materials Synthesis

This compound is a versatile and widely utilized reagent in chemical synthesis, often acting as a potent catalyst or catalytic promoter in a variety of reactions for materials synthesis. Its efficacy stems from the nucleophilic nature of the iodide anion (I⁻) and its ability to participate in redox cycles and halogen exchange reactions. calibrechem.com

One of the most significant catalytic applications of KI is in the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates, which are valuable chemical feedstocks. rsc.orgresearchgate.net In these reactions, KI is often part of a binary catalytic system, frequently paired with substances containing hydroxyl groups, such as glycerol. rsc.orgresearchgate.net Theoretical studies using density functional theory (DFT) have elucidated the mechanism, revealing a ternary synergistic catalytic system involving the iodide anion, the hydroxyl group, and the potassium cation (I⁻–(–OH)–K⁺). rsc.orgresearchgate.net The iodide anion acts as a nucleophile, attacking a carbon atom of the epoxide to initiate ring-opening, a crucial step in the synthesis of cyclic carbonates. researchgate.net Bifunctional onium and this compound catalysts have also been developed for these solvent-free syntheses under mild conditions. nih.gov

KI also serves as a nucleophilic catalyst for the synthesis of other materials. For instance, it has been introduced as an inexpensive and readily available catalyst for the synthesis of ionic vinyl compounds. researchgate.net In this role, the iodide ion facilitates the reaction, with kinetic studies confirming its catalytic involvement. researchgate.net

Furthermore, this compound is a key component in catalytic systems for various coupling and cyclization reactions. It can be used with an oxidant like potassium persulfate (K₂S₂O₈) to catalyze the preparation of 1,3,4-selenadiazole (B1620084) derivatives. researchgate.net In combination with molecular iodine (I₂), KI promotes the oxidative C(sp³)–C(sp²) bond formation required for the intramolecular cyclization to synthesize trifluoromethylated quinazolines. nih.gov This method is valued for being metal-free and producing high yields. nih.gov In transition metal-catalyzed reactions, KI can act as a critical additive to promote oxidative coupling, a key method for creating biaryl compounds, which are important structural units in advanced materials. calibrechem.com It also facilitates halogen exchange (the Finkelstein reaction), converting alkyl chlorides or bromides to the more reactive alkyl iodides, which are important intermediates in the synthesis of complex organic materials. calibrechem.comslideshare.net

Table 2: Catalytic Applications of this compound in Materials Synthesis

Reaction TypeRole of KISubstratesProductsKey FindingsSource(s)
CO₂ Cycloaddition Nucleophilic catalystCarbon dioxide, Epoxides (e.g., propylene (B89431) oxide)Cyclic CarbonatesForms a synergistic I⁻–(–OH)–K⁺ system; Iodide initiates epoxide ring-opening. rsc.orgresearchgate.netresearchgate.netnih.gov
Oxidative Cyclization Co-catalyst with I₂2,2,2-trifluoro-N-benzyl-N'-arylacetimidamidesTrifluoromethylated quinazolinesPromotes metal-free oxidative C(sp³)–C(sp²) bond formation. nih.gov
Vinyl Compound Synthesis Nucleophilic catalystDialkyl acetylenedicarboxylate, 1,3-dimethyl barbituric acidIonic Vinyl CompoundActs as an efficient, green, and inexpensive catalyst. researchgate.net
Oxidative Coupling AdditiveAromatic compoundsBiaryl compoundsPromotes transition metal-catalyzed coupling reactions. calibrechem.com
Halogen Exchange Nucleophilic catalyst / Source of IodideAlkyl chlorides, Alkyl bromidesAlkyl iodidesFacilitates Finkelstein reaction to produce more reactive intermediates. calibrechem.comslideshare.netwikipedia.org
Selenadiazole Synthesis Co-catalyst with K₂S₂O₈Aldehydes, Hydrazine, Selenium1,3,4-selenadiazole derivativesPart of an efficient catalytic system for a one-pot cascade reaction. researchgate.net

Environmental Chemistry and Remediation Research Involving Potassium Iodide

Environmental Fate and Transformation of Iodide Species

The environmental journey of iodide, often originating from potassium iodide, is complex and influenced by various natural factors. In aquatic environments, iodide (I⁻) is one of the three common sources of iodine, alongside organoiodine compounds and iodate (B108269) (IO₃⁻). researchgate.netnih.gov While iodate is the thermodynamically favored and stable form of iodine in oxic waters, iodide is considered the kinetically stable form. frontiersin.org The transformation between these species is a critical aspect of iodine's biogeochemical cycle. frontiersin.org

Oxidation by Sunlight

Sunlight plays a crucial role in the transformation of iodide species in the aquatic environment. researchgate.net While direct reaction with molecular oxygen is thermodynamically unfavorable, other oxidants are required to initiate the abiotic oxidation of iodide. frontiersin.org Ultraviolet (UV) radiation from sunlight can induce the transformation of iodine sources. researchgate.netnih.gov This process can be complex; for instance, under visible light irradiation, the efficiency of iodine release from a this compound solution increases exponentially with the irradiation time, suggesting pseudo-first-order kinetics. researchgate.net This photo-oxidation is a key step that can lead to the formation of other iodine species in surface waters.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of environmental remediation techniques that rely on the generation of highly reactive radicals to break down pollutants. This compound is involved in several of these processes, both as a target for oxidation to produce reactive iodine species and as a tool to study reaction mechanisms.

Sonochemical Oxidation Reactions for Iodine Liberation

Sonochemistry, the application of ultrasound to chemical reactions, provides a method for generating reactive species and promoting oxidation. The irradiation of a this compound solution with ultrasound leads to the oxidation of iodide and the subsequent liberation of iodine. researchgate.netresearchgate.net This process is driven by the acoustic cavitation phenomenon, where the formation, growth, and collapse of microscopic bubbles in the liquid generate localized hot spots with extreme temperatures and pressures, leading to the formation of radicals that drive the oxidation.

The efficiency of this process is influenced by parameters such as ultrasound power and frequency, as well as the concentration of the this compound solution. researchgate.netnih.gov Research has shown that higher ultrasound frequencies may offer better oxidation rates compared to the conventional 20 kHz. nih.gov For example, one study found that a 640 kHz reactor provided a 100% enhancement in the oxidation rate of this compound on a per-Watt basis compared to previous reports. nih.gov The rate of iodine liberation can be quantified using UV-Visible spectrophotometry. researchgate.netresearchgate.net

Interactive Table: Sonochemical Iodine Liberation from this compound

Ultrasound Power (W)Frequency (kHz)Initial KI ConcentrationTreatment Time (min)Key FindingSource
252016.6%30Maximum iodine liberation achieved under these conditions. researchgate.net
Not Specified640VariedNot Specified100% enhancement in oxidation rate per-Watt compared to best reported rates. nih.gov
Not Specified201.0 g/LNot SpecifiedSonochemical activity increased significantly as the probe was placed closer to the vessel bottom. nih.gov
Not SpecifiedNot Specified0.1 mol/dm³Not SpecifiedProposed as a standard method for calibrating sonochemical efficiency. researchgate.net

Electrochemical Oxidation Processes for Pollutant Degradation

Electrochemical methods offer another advanced route for environmental remediation. The electrolysis of an aqueous this compound solution involves the oxidation of iodide ions (I⁻) at the anode to form iodine (I₂). wisc.edu This generated iodine can then act as a mediator in indirect electrochemical oxidation processes to degrade pollutants.

During the electrolysis of a 0.5 M this compound solution, water is reduced at the cathode, producing hydrogen gas and hydroxide (B78521) ions, while iodide is oxidized at the anode. wisc.edu The process can be optimized by adjusting parameters like current density and iodide concentration. In one study using a dimensionally stable anode (DSA), optimal conditions for iodide oxidation were found to be a current density of 10 mA/cm² in a solution containing 0.40 mol/dm³ of this compound. researchgate.net These electrochemical systems can be harnessed for various applications, including the degradation of recalcitrant organic pollutants in wastewater. researchgate.net this compound is also used in photocatalysis research as a scavenger to capture hydroxyl radicals and positive "holes," helping to identify the primary reactive species responsible for pollutant degradation. researchgate.net

This compound in Air Quality Monitoring

This compound is a key reagent in wet-chemistry methods used for the accurate measurement of atmospheric pollutants, particularly ozone (O₃). ioa-ea3g.org This application is vital for assessing air quality and ensuring compliance with environmental standards.

Determination of Ozone Concentrations

The most common method, known as the neutral buffered this compound (NBKI) method, is based on the principle that ozone oxidizes iodide ions to iodine. ioa-ea3g.orgepa.gov When a known volume of air is bubbled through a neutral buffered solution of 1% this compound, the ozone present reacts with the iodide. ioa-ea3g.orgepa.gov

The reaction stoichiometry is such that one mole of ozone produces one mole of iodine. epa.gov The amount of liberated iodine is then determined, typically by titration with a standardized sodium thiosulfate (B1220275) solution or by colorimetric analysis, where the absorbance of the solution is measured at 352 nm. ioa-ea3g.orgepa.govub.ac.id This method serves as a calibration standard for other ozone monitors, such as those based on chemiluminescence. epa.gov While effective, the method requires strictly controlled conditions, as factors like the gas flow rate can influence the results. ioa-ea3g.org The detection limit for this method is approximately 0.1 mg/L. ioa-ea3g.org

Interactive Table: Methods for Ozone Determination Using this compound

MethodReagent CompositionDetection PrincipleWavelength (for spectrophotometry)Key FeatureSource(s)
Neutral Buffered KI (NBKI)1% KI in a neutral phosphate (B84403) buffer.Ozone oxidizes iodide to iodine.352 nmServes as a reference method for calibrating ozone monitors. ioa-ea3g.orgepa.gov
Alkaline Iodide1% KI in 1 N sodium hydroxide, acidified after sampling.Absorbance of the resulting solution is measured.Not specifiedTested as an alternative to the neutral buffered method. sci-hub.se
Spectrophotometric KI20 g/L KI with phosphate buffer (pH 7).Absorbance of diluted, ozonated solution is measured.352.4 nmCompares spectrophotometric results with volumetric methods. ub.ac.id
Schoenbein PaperPaper coated with KI, corn starch, and water.Ozone causes the paper to change color.N/AA simple, qualitative to semi-quantitative field test. airnow.gov

Impact on Environmental Systems and Water Quality

This compound (KI), upon entering aquatic environments, dissociates completely into potassium (K⁺) and iodide (I⁻) ions. vetpak.co.nz Its high water solubility and low vapor pressure mean it has negligible distribution to the air and is expected to have a low potential for adsorption to soil, making it mobile in water systems. vetpak.co.nzcanada.ca While potassium is a naturally occurring and essential element, the iodide ion and its subsequent reaction products can impact water quality and aquatic ecosystems. acs.org

The environmental impact of this compound is primarily linked to its classification as being toxic or harmful to aquatic life. vetpak.co.nzelementalmicroanalysis.com Studies have shown that it can have long-lasting effects in aquatic environments. vetpak.co.nzelementalmicroanalysis.com For instance, runoff from fire control or dilution water containing this compound may pollute waterways. vetpak.co.nz In Canada, a drinking water screening value of 0.24 mg/L (240 µg/L) has been established for iodide, based on lifetime exposure, although higher concentrations for short-term emergency disinfection are not expected to be a health concern. canada.ca

Research into the aquatic toxicity of this compound has yielded specific data on its effects on various organisms. These findings are crucial for assessing the environmental risk associated with its release into water bodies.

Table 1: Aquatic Toxicity of this compound

OrganismTest TypeConcentrationExposure TimeSource
Fish (unspecified)LC50 (Lethal Concentration, 50%)3,780 mg/L96 hours carlroth.com
Daphnia magna (Water flea)LC50 (Lethal Concentration, 50%)2.7 mg/L48 hours vetpak.co.nz
Aquatic invertebrates (unspecified)EC50 (Effective Concentration, 50%)10.6 mg/L24 hours carlroth.com
Daphnia (unspecified)Toxic7.5 ppm (mg/L)Not specified noaa.gov

Interaction with Natural Organic Matter

In natural waters, iodide ions (I⁻) from this compound can interact significantly with natural organic matter (NOM), a complex mixture of organic compounds like humic and fulvic acids. nih.govosti.gov This interaction is a key process in iodine's environmental chemistry, influencing its speciation, mobility, and the potential formation of new compounds. acs.orgnih.gov

Research shows that in the presence of certain catalysts, such as manganese oxides (specifically birnessite, δ-MnO₂), which are common in soils and sediments, iodide can be oxidized to elemental iodine (I₂). acs.orgnih.gov This reactive iodine can then readily react with NOM. This process is pH-dependent, with the formation of adsorbable organic iodine (AOI) compounds occurring at a pH below 7. nih.gov Among the specific byproducts identified are iodoacetic acid and iodoform (B1672029). acs.orgnih.gov The formation of these iodinated organic compounds during water treatment is a concern as they can lead to taste, odor, or toxicological issues. acs.orgnih.gov

Interestingly, the ratio of NOM to the manganese oxide catalyst can influence the reaction's outcome. High ratios of NOM to δ-MnO₂ have been observed to inhibit the formation of iodoform, likely due to the "poisoning" of the catalyst's surface by the organic matter. acs.orgnih.gov Furthermore, studies have shown that the presence of humic acids can reduce the absorption of iodide. researchgate.net

A 2009 study provided insight into the role of NOM in iodide transformation, as summarized in the table below.

Table 2: Influence of Natural Organic Matter (NOM) on Iodide Oxidation by Manganese Dioxide (δ-MnO₂) (pH < 7)

ConditionPrimary Iodine Species FormedKey FindingsSource
Iodide + δ-MnO₂ (Absence of NOM)Iodate (IO₃⁻)Iodide is oxidized to iodate, which is then adsorbed onto the manganese dioxide surface. acs.orgnih.gov
Iodide + δ-MnO₂ (Presence of NOM)Adsorbable Organic Iodine (AOI), including Iodoacetic Acid and IodoformIodide is oxidized to iodine (I₂), which then reacts with NOM to form various iodinated organic compounds. acs.orgnih.gov

Corrosive Properties in Aqueous Solutions

The corrosive nature of this compound in aqueous solutions is complex and depends heavily on the specific metal it is in contact with and the surrounding environmental conditions, such as pH and the presence of other chemical species.

Research has demonstrated that this compound can act as a corrosion inhibitor for certain metals. A study on carbon steel (XC38) in a 0.5 M sulfuric acid (H₂SO₄) solution found that the inhibition efficiency increased as the concentration of this compound and the temperature increased. researchgate.net The inhibitor functions by adsorbing onto the steel surface, a process that involves both physical and chemical adsorption. researchgate.net This adsorption creates a protective layer that slows the rate of corrosion. researchgate.net The synergistic effect of this compound with other organic inhibitors, such as Medicago sativa (alfalfa) extract or sodium dodecyl sulfonate, has been shown to significantly enhance corrosion inhibition for carbon steel in acidic environments. frontiersin.orgrsc.orgnih.gov

Table 3: Corrosion Inhibition Efficiency of this compound on Carbon Steel (XC38) in 0.5 M H₂SO₄

KI Concentration (M)Inhibition Efficiency (%) at 293 K (20°C)Inhibition Efficiency (%) at 323 K (50°C)Source
0.0000115.8923.48 researchgate.net
0.0000524.3532.57 researchgate.net
0.000130.7640.15 researchgate.net
0.000538.4648.48 researchgate.net
0.00148.7156.81 researchgate.net

Conversely, under different circumstances, this compound solutions can promote corrosion. A notable example is the corrosive damage observed on aluminum-magnesium alloys protected with superhydrophobic coatings when exposed to this compound solutions. researchgate.net In the presence of oxygen and under certain illumination and temperature conditions, the spontaneous oxidation of iodide to iodine occurs, which provokes processes that lead to the degradation of the protective coating and subsequent corrosion of the alloy. researchgate.net Additionally, an aqueous solution of this compound combined with elemental iodine is known to act as an etchant for gold surfaces. wikipedia.org

Biological and Molecular Interactions of Potassium Iodide Excluding Dosage/administration

Interactions with Biological Molecules and Systems

Potassium iodide (KI) participates in a variety of biological and molecular interactions that underscore its physiological and therapeutic effects. These interactions range from direct chemical reactions with reactive species to the modulation of complex enzymatic systems.

The iodide ion (I⁻), the active component of this compound, is recognized for its antioxidant capabilities. scirp.orgnih.gov It functions as an effective scavenger of reactive oxygen species (ROS), such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂•⁻). nih.gov Through this scavenging activity, it neutralizes these highly reactive molecules, converting them into less harmful components like hypoiodous acid (HIO) or hydroiodic acid (HI). nih.gov

The antioxidant mechanism of iodine can be multifaceted. Studies suggest that iodine can iodinate tyrosine, histidine, and the double bonds of polyunsaturated fatty acids within cell membranes. nih.gov This process makes these biological molecules less susceptible to reactions with ROS. nih.gov Furthermore, iodide has been shown to protect against lipid peroxidation induced by the Fenton reaction (Fe²⁺ + H₂O₂), a significant source of oxidative stress in biological systems. nih.gov In porcine thyroid homogenates, this compound at concentrations between 5.0 mM and 100 mM demonstrated a protective effect against this induced lipid peroxidation, with a 25 mM concentration completely preventing it. nih.gov This protective action highlights its role in mitigating oxidative damage to cellular components. nih.gov

This compound has been observed to modulate the activity of several enzymes. In studies on iodine-excess rats, this compound administration was linked to changes in the activity of key antioxidant enzymes. uiowa.edu Specifically, excess iodine from KI was associated with decreased activity of superoxide dismutase and catalase. mdpi.com In another study, lactating women's breast milk iodine levels correlated negatively with the activities of superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px). nih.gov In vitro experiments on human adipocytes further showed that incubation with this compound led to a significant decrease in the mRNA expression of GSH-Px, SOD1, and SOD2. nih.gov

Conversely, in a study involving soybean plants under water deficit, treatment with this compound was shown to modulate the antioxidant enzymatic system to improve stress tolerance. mdpi.com For instance, under water stress, the application of 20 µM KI resulted in the highest peroxidase (POD) activity. mdpi.com The interaction of this compound with enzymes is also utilized in laboratory settings; for example, an iodine-potassium iodide solution is used to test for the presence of starch in assays measuring the activity of amylase, which breaks down starch. savemyexams.com

This compound influences several key markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation. In studies with Wistar rats, excess iodine consumption from KI led to an increase in MDA levels in the pancreas, indicating heightened oxidative stress. mdpi.com However, in a different study on iodine-excess rats, while a related organic iodine compound decreased MDA levels, the effect of KI was less pronounced. uiowa.edu

The effects of KI on antioxidant enzymes are also a critical aspect of its interaction with oxidative stress pathways. As noted previously, KI can influence the levels and activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px). mdpi.comnih.gov In an in vitro study, KI significantly decreased the expression of these antioxidant enzymes in human adipocytes. nih.gov These findings suggest a complex regulatory role for iodide in the cellular antioxidant defense system, where its effects can vary depending on the biological context and concentration. mdpi.comnih.gov

Interactive Table: Effects of this compound on Oxidative Stress Markers

MarkerOrganism/SystemObserved EffectFinding
Malondialdehyde (MDA) Wistar Rats (Pancreas)IncreaseExcess KI consumption increased MDA levels, indicating oxidative stress. mdpi.com
Malondialdehyde (MDA) Iodine-Excess Rats (Serum)No significant changeCompared to an organic iodine form, KI did not significantly decrease MDA levels. uiowa.edu
Superoxide Dismutase (SOD) Human Adipocytes (in vitro)Decrease in mRNA expressionIncubation with 1 μM KI led to a significant decrease in SOD1 and SOD2 mRNA. nih.gov
Glutathione Peroxidase (GSH-Px) Human Adipocytes (in vitro)Decrease in mRNA expressionIncubation with 0.1 and 1 μM KI caused a significant decrease in GSH-Px mRNA. nih.gov
Catalase Wistar Rats (Pancreas)Decrease in activityExcess iodine from KI was associated with low activity of the catalase enzyme. mdpi.com
Hydrogen Peroxide (H₂O₂) Soybean PlantsDecrease (irrigated) / Increase (water deficit)40 µM KI reduced H₂O₂ in irrigated plants; 20 µM KI increased H₂O₂ in plants under water deficit. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound have been recognized for over a century, although the precise mechanisms are still being elucidated and appear to be multifaceted. escientificlibrary.com

This compound is known for its efficacy against certain fungal infections, particularly those caused by dimorphic fungi like Sporothrix schenckii. escientificlibrary.comsincerechemicals.com The mechanism of its antifungal action is not fully understood but is thought to involve several pathways rather than a single mode of action. escientificlibrary.com One proposed mechanism is the oxidative disruption of microbial cell membranes. sincerechemicals.com When administered, KI dissociates into potassium and iodide ions; the iodide can then be oxidized to form free iodine, which penetrates the fungal cell wall and disrupts critical intracellular enzymes. sincerechemicals.com

Another hypothesis suggests that KI enhances the body's own defense mechanisms. dermnetnz.org It may work by stimulating macrophages to inhibit fungal growth or by modulating the immune response, particularly affecting neutrophil chemotaxis and the destruction of granulomas. escientificlibrary.com Some studies indicate that KI has no direct antifungal activity in vitro against certain fungi, which lends support to the theory that its primary effect is mediated through the host's immune system. escientificlibrary.comnih.gov However, other research demonstrates a direct fungicidal effect. For example, a 2% iodine/4% this compound solution killed all Candida albicans yeast cells within 30 seconds in an in vitro study. nih.gov

This compound demonstrates significant antibacterial effects, often by potentiating the action of other antimicrobial agents. It has been shown to dramatically enhance the efficacy of antimicrobial photodynamic therapy (aPDT) and plasma jets against a broad spectrum of pathogens. mdpi.comnih.govacs.org

In the context of aPDT, the addition of KI can increase bacterial killing by several orders of magnitude. nih.gov The proposed mechanism involves the reaction of iodide ions with singlet oxygen, a reactive species generated by the photosensitizer during aPDT. nih.govnih.gov This reaction produces various iodine reactive species, including molecular iodine (I₂/I₃⁻) and hydrogen peroxide, which are highly microbicidal. nih.govnih.gov This potentiation has been successfully demonstrated against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov For example, adding 100 mM KI to aPDT mediated by Rose Bengal led to an increase in killing of up to 6 logs for both E. coli and MRSA. nih.gov Similarly, combining KI with a helium atmospheric pressure plasma jet clearly potentiated the killing of P. aeruginosa, E. coli, and S. aureus. acs.org

This compound also shows efficacy against the fungal yeast Candida albicans. nih.govnih.govnih.gov In combination with photosensitizers like Rose Bengal or erythrosine, KI significantly enhances the killing of C. albicans biofilms. nih.govtandfonline.com Studies using lugol's solution (a mixture of elemental iodine and this compound) have shown that it induces toxicity against C. albicans by increasing oxidative stress and decreasing the activity of antioxidant enzymes within the yeast cells. nih.gov

Interactive Table: Antimicrobial Effects of this compound

OrganismSystem/AgentMechanism/EffectFinding
Escherichia coli aPDT with Rose BengalPotentiationAddition of 100 mM KI potentiated killing by up to 6 logs. nih.gov
Staphylococcus aureus aPDT with Rose BengalPotentiationAddition of 100 mM KI potentiated killing by up to 6 logs. nih.gov
Staphylococcus aureus Helium Atmospheric Pressure Plasma JetPotentiationAddition of 10 µM KI clearly potentiated bacterial killing. acs.org
Candida albicans Iodine (2%) this compound (4%)Direct KillingKilled all yeast cells within 30 seconds in vitro. nih.gov
Candida albicans aPDT with Rose BengalPotentiationAddition of 100 mM KI potentiated killing by up to 6 logs. nih.gov
Candida albicans Lugol's Solution (Iodine/KI)Oxidative StressInduced toxicity through increased oxidative stress and decreased antioxidant enzyme activity in the yeast. nih.gov

Synergistic Effects with Photodynamic Therapy

This compound (KI), a simple and biocompatible inorganic salt, has been identified as a significant potentiating agent in antimicrobial photodynamic therapy (aPDT). nih.govfrontiersin.org The core mechanism of aPDT relies on a photosensitizer (PS), which, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that are toxic to target cells. mdpi.com The addition of this compound to this system has been shown to enhance the killing efficacy against a broad spectrum of microorganisms, including bacteria and fungi responsible for oral diseases and multidrug-resistant infections. nih.govmdpi.comnih.gov

The synergistic effect stems from the interaction between ROS produced during PDT and the iodide anion (I⁻) from KI. This reaction generates highly reactive iodine species, such as the iodide radical (I•), triiodide anion (I₃⁻), and molecular iodine (I₂), which have potent antimicrobial activity. mdpi.com These iodine species are short-lived but contribute to increased cellular damage, augmenting the primary effects of the ROS. nih.gov This potentiation allows for a reduction in the required concentration of the photosensitizer and the light dose, which can minimize potential side effects. frontiersin.orgnih.gov

Research has demonstrated this synergistic relationship in various contexts.

In one study, the combination of the photosensitizer temoporfin (B1682017) with KI showed a strong synergistic antibacterial effect against Lactobacillus acidophilus and Lactobacillus paracasei, pathogens implicated in oral diseases. mdpi.comnih.gov The mechanism was attributed to an increase in hydrogen peroxide (H₂O₂) production. mdpi.comnih.gov

Another study using methylene (B1212753) blue as the photosensitizer found that the addition of KI significantly increased the photoinactivation of Staphylococcus aureus and Escherichia coli in a dose-dependent manner, an effect credited to the formation of reactive iodine species. nih.gov

Investigations into cross-kingdom biofilms of Streptococcus mutans and Candida albicans, which are associated with dental caries, found that combining toluidine blue O (TBO)-mediated aPDT with KI led to enhanced killing of both microbes and a reduction in biofilm biomass. frontiersin.org The mechanism involved increased ROS levels and impaired cell membrane function. frontiersin.org

This enhancement is not universal for all photosensitizers. Studies show that the ability of a photosensitizer to decompose peroxyiodide into iodine is a key indicator of its potential for a successful synergistic combination with KI. frontiersin.org The photosensitizer's structure, charge, and affinity for the microbial cell membrane are also critical factors. frontiersin.org

Interactive Table: Synergistic Effects of this compound in Photodynamic Therapy

Photosensitizer Target Organism(s) Key Finding Reference
Temoporfin Lactobacillus acidophilus, Lactobacillus paracasei Synergistic effect observed, reducing MIC and MBC values due to increased H₂O₂ production. mdpi.comnih.gov
Methylene Blue Staphylococcus aureus, Escherichia coli Dose-dependent increase in bacterial killing due to the formation of reactive iodine species. nih.gov
Toluidine Blue O (TBO) Streptococcus mutans, Candida albicans (mixed-species biofilm) Enhanced killing of microbes and reduction in biofilm biomass; increased ROS and cell membrane damage. frontiersin.orgnih.gov
C₆₀ fullerene bisadduct General microbial inactivation KI was first studied as a potentiator of aPDT mediated by this photosensitizer. nih.gov

Molecular Mechanisms in Thyroid Physiology

This compound plays a crucial role in thyroid physiology primarily by providing a high concentration of iodide, which influences the gland's ability to take up iodine and synthesize thyroid hormones. nih.govpatsnap.com

The best-known molecular interaction of this compound with the thyroid is the "thyroid blocking" effect. patsnap.com The thyroid gland cannot distinguish between stable (non-radioactive) and radioactive iodine isotopes. youtube.comwho.int The uptake of iodide from the bloodstream into the thyroid follicular cells is an active process mediated by a protein on the cell's basolateral membrane called the sodium-iodide symporter (NIS). youtube.comyoutube.com

When a pharmacological amount of this compound is administered, it rapidly dissociates, creating a high concentration of stable iodide ions in the bloodstream. patsnap.comyoutube.com This flood of stable iodide saturates the NIS transport mechanism. youtube.comnih.gov By overwhelming the symporters, the stable iodide competitively inhibits the uptake of any other iodine isotopes, including harmful radioactive iodine that might be present in the circulation following a nuclear event. patsnap.comyoutube.com This saturation effectively "blocks" the thyroid, minimizing the accumulation of radioactive iodine and thereby reducing the risk of radiation-induced thyroid damage. youtube.comdrugbank.com

Beyond blocking uptake, high concentrations of iodide from this compound directly influence the intricate pathway of thyroid hormone synthesis within the follicular cells. This inhibitory action is known as the Wolff-Chaikoff effect. nih.govpatsnap.com

The synthesis of thyroid hormones—primarily thyroxine (T4) and triiodothyronine (T3)—is a multi-step process: youtube.comnih.govyoutube.com

Oxidation: Iodide (I⁻) transported into the cell is oxidized to iodine (I₂) by the enzyme thyroid peroxidase (TPO). youtube.comnih.gov

Organification (Iodination): TPO then incorporates the reactive iodine into tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin (Tg). This creates monoiodotyrosine (MIT) and diiodotyrosine (DIT). youtube.comnih.gov

Coupling: TPO couples these iodinated tyrosines to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule), while they are still part of the thyroglobulin backbone. youtube.comnih.gov

High levels of intracellular iodide, as supplied by this compound, temporarily inhibit the organification of iodine and thyroid hormone synthesis. frontiersin.orgnih.gov This Wolff-Chaikoff effect is a transient phenomenon that serves as an autoregulatory mechanism to prevent the thyroid from producing excessive hormones when faced with an iodine surplus. nih.gov this compound also has a more rapid effect where it decreases the breakdown (proteolysis) of thyroglobulin, thereby inhibiting the release of already-synthesized T3 and T4 from the gland into the bloodstream. nih.gov Studies using beef thyroid slices have indicated that this inhibitory effect on protein synthesis is mediated by an organic form of iodine, likely iodothyronines, and is specific to the thyroid gland. drugbank.com

Interactive Table: Key Molecules in Thyroid Physiology Affected by this compound

Molecule / Process Role in Normal Physiology Effect of High this compound Concentration Reference
Sodium-Iodide Symporter (NIS) Actively transports iodide from blood into thyroid follicular cells. Saturated by stable iodide, leading to competitive inhibition of further iodine uptake. youtube.comnih.gov
Thyroid Peroxidase (TPO) Catalyzes oxidation, organification (iodination), and coupling steps in hormone synthesis. Activity is inhibited, particularly in the organification step (Wolff-Chaikoff effect). nih.govnih.gov
Thyroglobulin (Tg) A glycoprotein whose tyrosine residues are iodinated to form thyroid hormones. Proteolysis is decreased, reducing the release of T3 and T4 from the colloid. nih.gov
Thyroid Hormone Synthesis The overall process of producing T3 and T4. Temporarily inhibited. nih.govpatsnap.comdrugbank.com

Interactions with Polymeric Biomaterials

This compound can interact with polymeric biomaterials, often being incorporated into them to confer specific properties or to be delivered in a controlled manner. These interactions are particularly relevant in the fields of biomedicine and agriculture.

One of the most studied polymeric biomaterials in this context is chitosan, a natural polymer. Chitosan has been used in association with iodine-based compounds, such as potassium iodate (B108269) (KIO₃), to form complexes. mdpi.com These chitosan-iodine complexes can be used for iodine biofortification in plants. The polymer matrix allows for the stable delivery of iodine without negatively impacting crop performance, thereby helping to increase the nutritional value of food. mdpi.com The development of nanochitosan complexes associated with iodine has shown even greater efficiency, suggesting that the nanostructured polymer enhances the interaction and delivery of the iodine compound. mdpi.com

In the realm of advanced materials, DNA, a biopolymer, can be used to create nanoparticles. Research into the synthesis of magnetic DNA nanoparticles has utilized this compound as one of the chemical reagents in the broader experimental setup, highlighting its role as a standard laboratory chemical in the study and modification of biomaterials. acs.org The fundamental interactions between proteins and polymeric biomaterials are governed by factors like hydrophobic forces and electrostatic interactions. nih.gov While not directly focused on KI, this principle underlies how a simple salt like this compound could influence the surface properties or stability of a polymer-protein system in a biological fluid.

Emerging Research Directions and Interdisciplinary Applications

Potassium Iodide in Nanotechnology and Nanomaterials

The application of this compound in nanotechnology is a rapidly advancing area, particularly in the biomedical field. Researchers are designing this compound nanoparticles (NPs) as radiosensitizers to enhance the efficacy of radiation therapy in cancer treatment. flintbox.com These KI nanoparticles capitalize on iodine's high atomic number, which makes it effective at absorbing X-rays and other forms of ionizing radiation. flintbox.com This absorption leads to greater energy deposition within tumor cells and an increased production of reactive oxygen species that damage DNA. flintbox.com

A significant challenge with conventional radiosensitizers is their limited cellular uptake and short circulation times. flintbox.com To overcome this, KI nanoparticles have been developed with a specialized polymer coating that extends their half-life in circulation to as long as 24 hours, allowing for sustained release of iodide and greater tumor retention. flintbox.com A key mechanism for the uptake of these nanoparticles into cancer cells is the sodium/iodide symporter (NIS), a transmembrane protein that is expressed in 76–87% of human invasive breast cancers. flintbox.comnih.gov This targeted delivery system enhances the sensitivity of tumors to radiation. flintbox.com

Research findings have demonstrated the potential of this approach. In animal models, the combination of KI nanoparticles with radiation led to complete tumor eradication in 80% of the treated animals. flintbox.com Furthermore, in vitro studies showed that KI nanoparticles increased radiation-induced DNA damage in cancer cells by 64% compared to radiation alone. flintbox.com

Beyond radiosensitization, this compound is also being incorporated into other nanomaterials for therapeutic purposes. For instance, it has been loaded into nanoclay drug-delivery systems (DDS), such as kaolinite (B1170537), for targeted therapy of anaplastic thyroid cancer. acs.orgnih.gov The inclusion of this compound was found to improve the dispersion of the nanoparticles, which in turn enhanced their uptake by cancer cells through endocytosis and led to a tumor inhibition rate of over 90% in primary cancer sites. acs.org

Table 1: Effects of this compound (KI) Nanoparticles in Cancer Therapy Research

Research FindingOutcomeSource
Radiosensitization Increased DNA damage by 64% in cancer cells with radiation therapy compared to radiation alone. flintbox.com
Tumor Suppression Complete tumor eradication in 80% of animal models when combined with radiation. flintbox.com
Circulation Time Polymer-coated nanoparticles extended half-life to 24 hours. flintbox.com
Drug Delivery Incorporation into kaolinite nanoparticles resulted in a tumor inhibition rate of over 90% in anaplastic thyroid cancer models. acs.org

Applications in Advanced Food Science and Food Safety

This compound plays a crucial role in modern food science, from analytical testing to enhancing the nutritional value of agricultural products.

This compound is utilized in various quantitative and qualitative chemical analyses within the food industry. pcc.eu One of its key applications is in titration, a method of quantitative chemical analysis. pcc.eu It is also used in qualitative tests, such as the detection of starch in food products; a this compound solution is used to facilitate starch content detection. pcc.euncert.nic.in

In more advanced analytical procedures, this compound serves as a standard for the determination of iodine content in food sources. For example, in the ionometry method for quantifying iodide in kelp, a standard solution is prepared by dissolving a precise amount of this compound. nih.gov This allows for the accurate measurement of iodide concentrations in the range of 0.03 to 209.4 µg/mL. nih.gov Such methods are vital for ensuring food quality and for nutritional labeling.

Agronomic biofortification of food crops with iodine using this compound is a key strategy to address human iodine deficiency. nih.govwww.gov.uk This involves applying iodine-containing salts to soils or directly onto plants to increase the absorption and accumulation of this essential trace element in edible parts. nih.gov The iodine in biofortified food is highly bioavailable, with up to 99% being easily assimilated by the human body. nih.gov

Research has explored different application methods, including soil fertilization and foliar sprays. nih.govwww.gov.uk Studies on vegetables like butterhead lettuce have shown that foliar application can be more efficient, achieving desired iodine levels with a lower application rate compared to soil fertilization. nih.gov For example, a foliar spray at a rate of 0.5 kg of iodide-iodine per hectare was effective for lettuce. nih.gov

The effectiveness of fortification can vary significantly between plant species. nih.govfrontiersin.org While leafy vegetables are suitable targets for foliar sprays, the method is less effective for tuber vegetables like kohlrabi. nih.gov High concentrations of this compound can also have detrimental effects on plant growth and yield for some species, including rice and certain vegetables. frontiersin.orgresearchgate.net However, for others like strawberries, this compound treatment has been shown to increase plant biomass and improve fruit quality, including higher vitamin C and soluble sugar content. mdpi.com

Table 2: Research Findings on Crop Biofortification with this compound

CropApplication MethodKI Concentration/DoseResultSource
Butterhead Lettuce Foliar Spray0.5 kg I⁻-I ha⁻¹Achieved desired iodine accumulation nih.gov
Kohlrabi Foliar SprayNot specifiedIodine content remained below target range nih.gov
Various Plants (Lab Study) Irrigation Water40µg/LSignificant increase in plant iodine content researchgate.net
Various Plants (Lab Study) Irrigation Water80µg/LDecrease in plant iodine concentration researchgate.net
Strawberry Not specifiedNot specifiedIncreased biomass, vitamin C, and soluble sugars mdpi.com
Rice Not specifiedNot specifiedDecreased plant weight and height frontiersin.org

This compound in Geochemical and Atmospheric Sciences

This compound is relevant in environmental sciences, particularly in studies related to weather modification and the global cycling of iodine.

This compound is one of the chemical agents used in cloud seeding, a form of weather modification aimed at enhancing precipitation. scienceabc.comyoutube.com The process involves dispersing substances into the air that act as cloud condensation or ice nuclei, around which water droplets or ice crystals can form. scienceabc.com Along with silver iodide and dry ice, this compound is among the most common chemicals used for this purpose. scienceabc.comforthworthjournals.org

Cloud seeding techniques can be deployed from aircraft or ground-based generators to introduce these nuclei into clouds that have the potential to produce rain or snow. forthworthjournals.orgmdpi.com While silver iodide is often noted for producing a higher amount of precipitation in some studies, this compound is also recognized as a hygroscopic material used to enhance rainfall. forthworthjournals.orgmdpi.com The choice of seeding agent can depend on various factors, including meteorological conditions and desired outcomes, such as enhancing snowpack versus rainfall. forthworthjournals.org

The biogeochemical cycle of iodine involves the exchange of this element through the lithosphere, hydrosphere, and atmosphere. wikipedia.org In the marine environment, iodine exists predominantly in two forms: iodate (B108269) (IO₃⁻) and iodide (I⁻). copernicus.org Iodate is the more stable and abundant form in the modern oxygen-rich ocean. pnas.org However, under low-oxygen conditions, iodate is reduced to iodide. copernicus.orgpnas.org

Marine biota, such as phytoplankton, play a crucial role in this cycle by taking up iodate and releasing iodide. copernicus.orgresearchgate.net This biological activity, concentrated at the sea surface, facilitates the exchange of iodine with the atmosphere. researchgate.net A significant pathway for iodine to enter the atmosphere from the ocean is through the biological conversion of iodide to volatile methyl forms, primarily methyl iodide. wikipedia.org

In terrestrial environments, iodine is taken up from the soil by plants and returned upon decomposition. wikipedia.org Similar to the marine environment, soil bacteria can volatilize iodine by converting it into methyl forms. wikipedia.org The cycling of iodine, particularly the concentration of marine iodide, has significant implications for atmospheric chemistry. High concentrations of marine iodide can lead to substantial inorganic iodine emissions into the atmosphere, which can catalytically destroy ozone. pnas.orgpnas.org Research suggests that for most of Earth's history, elevated marine iodide levels likely resulted in an unstable and lower-level ozone layer, which may have influenced the evolution of life on land. pnas.orgpnas.org

Sustainable Chemistry and Engineering Principles

The integration of sustainable and green principles into chemical and engineering practices is paramount for addressing global environmental challenges. This compound (KI), a simple ionic compound, is increasingly being recognized for its role in advancing these initiatives. calibrechem.com Its applications in catalysis, process efficiency, and resource management highlight its potential as a key component in developing more environmentally benign chemical syntheses and engineering processes.

This compound's utility in green chemistry stems from its ability to act as a versatile and efficient catalyst and reagent, often in reactions that minimize waste and energy consumption. calibrechem.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The principles of green chemistry, such as catalysis, atom economy, and the use of less hazardous chemical syntheses, are all areas where this compound has shown significant promise.

Research Findings in Sustainable Applications

Recent research has demonstrated the efficacy of this compound in promoting chemical reactions that are central to sustainable development, such as carbon dioxide (CO₂) fixation.

A notable example is the use of a this compound–tetraethylene glycol complex as a catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ under mild conditions. acs.org This process is significant as it provides a practical method for utilizing CO₂, a major greenhouse gas, as a chemical feedstock. The study highlighted the importance of both the this compound and the tetraethylene glycol in the catalytic system, which was also shown to be scalable and reusable, key features of a sustainable process. acs.org

The table below summarizes key findings from this research:

Interactive Data Table: Catalytic System for CO₂ Fixation

Parameter Finding Source
Catalyst This compound–tetraethylene glycol complex acs.org
Reaction Synthesis of cyclic carbonates from epoxides and CO₂ acs.org
Conditions Mild reaction conditions acs.org
Significance Provides an efficient and practical method for CO₂ fixation. acs.org

| Sustainability | The catalytic system is readily available, economical, and reusable. | acs.org |

This research exemplifies how this compound can be employed in line with green chemistry principles to create value-added products from waste streams, thereby contributing to a more circular economy. The iodide ion (I⁻) provided by this compound acts as a nucleophile, a role that is crucial in many organic reactions. calibrechem.comwikipedia.org Its use in catalysis can lead to more efficient reactions, reducing the need for harsh conditions or more toxic reagents. calibrechem.com

Furthermore, the principles of reducing derivatives and designing for degradation are also relevant to the use of this compound. sigmaaldrich.com By facilitating more direct synthetic routes, the use of this compound can minimize the need for protecting groups and other temporary modifications, which generate additional waste. sigmaaldrich.com

The development of sustainable processes involving this compound is an active area of research. calibrechem.com Its adaptability in various catalytic systems continues to be explored, underscoring its potential as a catalyst for innovation in synthetic chemistry that aligns with the goals of sustainability. calibrechem.com

Q & A

How can researchers design experiments to study the pharmacological effects of potassium iodide on leukocyte dynamics?

To investigate this compound's impact on leukocyte counts and morphology, researchers should adopt a time-course analysis with controlled dosing. For example, in animal models, blood samples are collected via ear-tip puncture pre- and post-injection, diluted with Toison solution, and analyzed using Thoma-Zeiss counting chambers. Leukocyte subtypes (mononuclear vs. polymorphonuclear) are quantified via stained blood smears. Dosing regimens should vary (e.g., acute vs. repeated injections) to assess transient vs. cumulative effects. Controls must account for confounding variables like stress-induced leukocytosis. Evidence from neuropharmacological studies shows that this compound induces an initial leukopenia followed by rebound leukocytosis, with dose-dependent severity .

What analytical methods ensure accurate quantification of this compound in complex matrices?

The periodate method is a robust analytical approach for quantifying trace this compound. Key steps include:

  • Solvent selection : Use a non-oxidizing, water-miscible solvent (e.g., ethanol) to dissolve periodate salts without interfering with redox reactions .
  • Titration : Iodide is oxidized to iodate by periodic acid, followed by iodometric titration with sodium thiosulfate. This method achieves sensitivity down to 0.4 mg KI per sample .
  • Validation : Cross-check with ion chromatography or ICP-MS to resolve matrix interferences (e.g., organic halides).

How should researchers address contradictions in this compound’s redox behavior across experimental conditions?

Discrepancies in redox activity (e.g., iodide acting as a reducing agent in acidic vs. neutral media) arise from pH-dependent reaction pathways. For example:

  • Acidic conditions : KI generates hydroiodic acid (HI), enhancing reducing capacity (e.g., 2KI+H2SO4K2SO4+2HI2 \, \text{KI} + \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2 \, \text{HI}) .
  • Neutral/alkaline conditions : Iodide is less reactive unless strong oxidizers (e.g., Cl2_2) are present.
    Researchers must standardize pH, ionic strength, and oxidizer concentrations. Thermodynamic data from NIST (e.g., ΔG of KI decomposition) should guide reaction design .

What protocols ensure stability of this compound solutions in long-term storage?

  • Saturated solutions : Prepare with excess undissolved KI crystals in amber glassware. Verify saturation by observing residual crystals after 24 hours .
  • Light sensitivity : Store in dark conditions to prevent photolytic iodine release. Add 0.1% sodium thiosulfate to neutralize trace iodine .
  • Testing stability : Mix 30 mL solution with acetic acid, chloroform, and starch. A blue color indicates iodine liberation; discard if >1 drop of thiosulfate is needed to decolorize .

How can computational models predict this compound’s thermochemical behavior under extreme conditions?

Leverage NIST thermochemical databases to parameterize models:

  • Gas-phase data : Use enthalpy of formation (ΔH°f = -327.7 kJ/mol) and entropy (S° = 115.5 J/mol·K) for decomposition simulations (2KI2K+I22 \, \text{KI} \rightarrow 2 \, \text{K} + \text{I}_2) .
  • Ion energetics : Cluster anion studies (e.g., [KIn_n]^-) reveal electron affinity trends, critical for radiation chemistry applications .
    Validate models with experimental mass spectrometry or UV photoelectron spectroscopy .

What methodological considerations apply when synthesizing organic compounds using this compound?

KI catalyzes nucleophilic substitutions (e.g., Finkelstein reaction):

  • Solubility : Use polar aprotic solvents (e.g., acetone) to solubilize KI and enhance iodide nucleophilicity.
  • Stoichiometry : Excess KI (2–3 eq.) drives equilibrium toward desired products (e.g., alkyl iodides).
  • Byproduct removal : Precipitate KCl via cold filtration. Monitor reaction progress with TLC or 1^1H NMR .

How do researchers reconcile conflicting data on this compound’s role in thyroid protection during radiation exposure?

While KI competitively inhibits radioactive iodine uptake, efficacy depends on:

  • Dosage timing : Administer KI 2 hours pre- or 8 hours post-exposure for >95% thyroid blockade. Delayed dosing reduces efficacy exponentially .
  • Age-specific thresholds : FDA guidelines specify 130 mg (adults) vs. 65 mg (children) to balance protection and thyrotoxicosis risk .
    Contradictory clinical outcomes often stem from variability in exposure levels and iodine status of subjects.

What statistical approaches are optimal for analyzing dose-response relationships in KI toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values for leukocyte suppression .
  • Survival analysis : Use Kaplan-Meier curves for mortality studies (e.g., high-dose quinine-KI interactions) .
  • Multivariate analysis : Control for covariates like body weight and baseline leukocyte counts .

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